molecular formula C10H12O4 B1296055 3-(4-Methoxyphenoxy)propanoic acid CAS No. 20811-60-3

3-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B1296055
CAS No.: 20811-60-3
M. Wt: 196.2 g/mol
InChI Key: SGTCAUQLJIKBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCAUQLJIKBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302814
Record name 3-(4-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20811-60-3
Record name 20811-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenoxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-methoxyphenoxy)propanoic acid, a valuable intermediate in the development of various pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound is a carboxylic acid derivative featuring a methoxy-substituted phenoxy group. Its structural motifs are of interest in medicinal chemistry and materials science. The synthesis of this compound can be efficiently achieved through several established chemical transformations. This guide will focus on the two most prevalent and effective methods: the Williamson ether synthesis and the hydrolysis of a nitrile precursor.

Synthetic Pathways

The synthesis of this compound is most commonly approached by forming the ether linkage between 4-methoxyphenol and a three-carbon chain or by modifying a pre-existing molecule containing the desired ether structure.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely applicable method for preparing ethers. In this case, it involves the reaction of 4-methoxyphenol with a suitable three-carbon electrophile, such as 3-chloropropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the halide in an SN2 reaction.

Method 2: Hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane

An alternative route involves the hydrolysis of the nitrile group of 2-(4-methoxyphenoxy)cyanoethane. This method is particularly useful if the nitrile precursor is readily available. The hydrolysis is typically carried out under acidic conditions, converting the cyano group into a carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound.

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Nitrile Hydrolysis
Starting Materials 4-Methoxyphenol, 3-Chloropropanoic acid2-(4-Methoxyphenoxy)cyanoethane
Key Reagents Sodium HydroxideHydrochloric Acid, Water
Reaction Time Not specified3 hours
Temperature Not specified90 °C
Reported Yield 73.0%[1]90.0%[1]
Purity >97%[2]Not specified

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two methods described.

Protocol 1: Williamson Ether Synthesis from 4-Methoxyphenol and 3-Chloropropanoic Acid

This protocol is based on the general principles of the Williamson ether synthesis.

Materials:

  • 4-Methoxyphenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol and a stoichiometric equivalent of sodium hydroxide in water.

  • To the resulting solution of sodium 4-methoxyphenoxide, add a stoichiometric equivalent of 3-chloropropanoic acid.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane

This protocol describes the conversion of a nitrile to a carboxylic acid.[1]

Materials:

  • 2-(4-Methoxyphenoxy)cyanoethane

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 2-(4-methoxyphenoxy)cyanoethane with a mixture of water and concentrated hydrochloric acid.[1]

  • Heat the mixture to 90 °C and maintain at this temperature for 3 hours.[1]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature, which should cause the product to crystallize.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with cold water to remove any remaining acid.

  • Dry the product under vacuum to obtain this compound.

Visualizations

The following diagrams illustrate the synthesis pathways and a general experimental workflow.

Synthesis_Pathways cluster_williamson Method 1: Williamson Ether Synthesis cluster_nitrile Method 2: Nitrile Hydrolysis M1_Start1 4-Methoxyphenol M1_Intermediate Sodium 4-methoxyphenoxide M1_Start1->M1_Intermediate NaOH M1_Start2 3-Chloropropanoic Acid M1_Product This compound M1_Start2->M1_Product SN2 Reaction M1_Intermediate->M1_Product SN2 Reaction M2_Start 2-(4-Methoxyphenoxy)cyanoethane M2_Product This compound M2_Start->M2_Product HCl, H2O, 90°C

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental_Workflow start Start reactants Combine Reactants and Solvents start->reactants reaction Perform Chemical Reaction (Heating, Stirring) reactants->reaction workup Reaction Work-up (e.g., Quenching, Acidification) reaction->workup extraction Product Extraction (Separatory Funnel) workup->extraction purification Purification (e.g., Recrystallization, Filtration) extraction->purification characterization Product Characterization (e.g., MP, NMR, IR) purification->characterization end End characterization->end

Caption: A generalized workflow for chemical synthesis and purification.

References

3-(4-Methoxyphenoxy)propanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(4-Methoxyphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.

Chemical Structure and Identifiers

This compound is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone. The ether linkage is at the third position of the propanoic acid chain, and the methoxy group is in the para position (position 4) of the phenyl ring.

Identifier Value
IUPAC Name This compound
CAS Number 20811-60-3[1][2][3]
Molecular Formula C₁₀H₁₂O₄[2][3]
Molecular Weight 196.20 g/mol [3]
SMILES C(O)(=O)CCOC1=CC=C(OC)C=C1[3]
InChI Key SGTCAUQLJIKBMM-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property Value
Appearance White to off-white solid[1][3]
Melting Point 110.5 °C[2][3]
Boiling Point 321.7 ± 17.0 °C (Predicted)[2][3]
Density 1.188 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 4.14 ± 0.10 (Predicted)[2][3]
LogP 1.54870[2]
Vapor Pressure 0.000121 mmHg at 25°C[2]
Flash Point 125.6 °C[2]
Storage Temperature Room Temperature, Sealed in dry conditions[2][3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

  • ¹H NMR (450 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals at δ=2.78 (triplet, 2H, CH₂COOH), δ=3.70 (singlet, 3H, OCH₃), δ=4.18 (triplet, 2H, OCH₂), and δ=6.78 (multiplet, 4H, Ar-H).[1]

  • ¹³C NMR (112.5 MHz, CDCl₃): The carbon NMR spectrum displays peaks at δ=34.703 (CH₂COOH), δ=55.925 (OCH₃), δ=64.088 (OCH₂), δ=114.855 (CH₃OCC H), δ=115.984 (CH₂OCC H), δ=152.723 (CH₃OC ), δ=154.302 (CH₂OC ), and δ=177.386 (COOH).[1]

  • Infrared (IR) Spectroscopy: While a specific spectrum for this exact compound is not available in the provided results, the structure contains key functional groups that would produce characteristic IR absorptions. The carboxylic acid O-H stretching would result in a very broad band from 2500 to 3300 cm⁻¹. The C=O stretching of the carbonyl group would appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 3-(4-methoxyphenoxy)propanenitrile has been documented.[1]

Synthesis of this compound

  • Hydrolysis: 945 g (5.34 mol) of 3-(4-methoxyphenoxy)propanenitrile is placed in a 22 L round-bottomed flask equipped with an overhead stirrer. Under a nitrogen atmosphere, 4 L of concentrated hydrochloric acid is added to the stirred solid, followed by the slow addition of 2 L of water. The reaction mixture is heated to 100 °C and maintained for 3.5 hours. The completion of the reaction is monitored by high-performance liquid chromatography (HPLC).

  • Isolation of Crude Product: After the reaction is complete, the mixture is cooled to 10 °C by adding ice. The precipitated solid is filtered and dried to yield the crude product.

  • Purification: The crude product is dissolved in 5 L of a 6 wt% aqueous sodium carbonate solution, resulting in a pH of 9. The solution is then washed by adding 2 L of dichloromethane (DCM) and stirring thoroughly. The organic layer is separated and discarded.

  • Precipitation and Final Product Collection: The aqueous layer is returned to a 22 L flask, and the pH is carefully adjusted to 4.0 by the slow addition of 6 M hydrochloric acid. The resulting precipitate is filtered and dried in a vacuum oven to yield pure this compound as a white solid.[1]

G Synthesis Workflow for this compound cluster_hydrolysis Step 1: Hydrolysis cluster_purification Step 2: Purification cluster_precipitation Step 3: Precipitation start 3-(4-methoxyphenoxy)propanenitrile react Add conc. HCl and H₂O Heat to 100°C for 3.5h start->react crude_filter Cool to 10°C Filter solid react->crude_filter dissolve Dissolve in Na₂CO₃ (aq) pH = 9 crude_filter->dissolve Crude Product wash Wash with Dichloromethane (DCM) dissolve->wash separate Separate and discard organic layer wash->separate acidify Adjust aqueous layer to pH 4.0 with 6M HCl separate->acidify Aqueous Layer final_filter Filter precipitate acidify->final_filter dry Dry in vacuum oven final_filter->dry end_product Pure this compound dry->end_product

Caption: Synthesis workflow from the nitrile precursor.

Biological Activity of a Structurally Related Compound

While direct signaling pathway information for this compound was not found, extensive research is available for the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a metabolite produced by gut microbiota from dietary polyphenols.[5][6]

Studies have shown that HMPA can improve hepatic lipid metabolism by acting as an agonist for the G protein-coupled receptor 41 (GPR41).[5][7] The activation of GPR41 by HMPA is believed to play a role in its anti-obesity effects and its ability to ameliorate hepatic steatosis by stimulating the lipid catabolism pathway.[5] This interaction highlights a potential area of investigation for this compound, given its structural similarity to HMPA.

G Signaling Pathway of HMPA (a related compound) HMPA HMPA (Gut Microbiota Metabolite) GPR41 GPR41 Receptor (on host cells) HMPA->GPR41  activates Lipid_Catabolism Stimulation of Lipid Catabolism Pathway GPR41->Lipid_Catabolism  leads to Metabolic_Improvement Improved Hepatic Steatosis Anti-Obesity Effects Lipid_Catabolism->Metabolic_Improvement  results in

Caption: HMPA signaling via the GPR41 receptor.

References

Spectroscopic Analysis of 3-(4-Methoxyphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methoxyphenoxy)propanoic acid (CAS No. 20811-60-3). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This guide is intended to be a valuable resource for researchers and professionals involved in the characterization and development of chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (450 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78m4HAr-H
4.18t2HOCH₂
3.70s3HOCH₃
2.78t2HCH₂COOH

¹³C NMR (112.5 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
177.386COOH
154.302CH₂OC
152.723CH₃OC
115.984CH₂OCCH
114.855CH₃OCCH
64.088OCH₂
55.925OCH₃
34.703CH₂ COOH
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300O-H stretch (Carboxylic Acid)
2950-3050C-H stretch (Aromatic)
2850-2960C-H stretch (Aliphatic)
1700-1725C=O stretch (Carboxylic Acid)
1500-1600C=C stretch (Aromatic)
1230-1270C-O stretch (Aryl Ether)
1020-1050C-O stretch (Alkyl Ether)
Mass Spectrometry (MS) (Predicted)
m/zIon
196.07[M]⁺ (Molecular Ion)
151.04[M - COOH]⁺
137.06[M - CH₂CH₂COOH]⁺
123.04[C₇H₇O₂]⁺
108.06[C₆H₅O₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 450 MHz and 112.5 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis can be performed using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational Modes Molecular_Weight Molecular Weight and Fragmentation MS->Molecular_Weight Mass-to-Charge Ratio Final_Confirmation Confirmed Structure Structure->Final_Confirmation Functional_Groups->Final_Confirmation Molecular_Weight->Final_Confirmation Spectroscopic_Techniques_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS Molecule This compound H_NMR ¹H NMR Molecule->H_NMR Proton Environment C_NMR ¹³C NMR Molecule->C_NMR Carbon Skeleton IR_Spec Infrared Spectroscopy Molecule->IR_Spec Functional Groups Mass_Spec Mass Spectrometry Molecule->Mass_Spec Molecular Weight H_NMR->C_NMR

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)propanoic acid, a carboxylic acid derivative with the molecular formula C₁₀H₁₂O₄, holds potential for investigation in various scientific domains, including pharmaceutical and biological research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted characteristics of this compound, detailed experimental protocols for its analysis, and a discussion of its potential biological relevance.

Physicochemical Properties

A compilation of the physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄-
Molecular Weight 196.20 g/mol -
Melting Point 110.5 °C[1]
Boiling Point 321.7 °C at 760 mmHg[1]
pKa (Predicted) 4.14 ± 0.10[1]
LogP (Predicted) 1.54870[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound is not extensively available in the literature, its structural characteristics provide insights into its expected solubility profile.

3.1. General Solubility Characteristics

As a carboxylic acid with a significant hydrophobic component (the methoxyphenoxy group), this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The predicted LogP value of 1.55 further supports its lipophilic nature. The sodium salt of the closely related 2-(4-methoxyphenoxy)propanoic acid is soluble in water and propylene glycol, and slightly soluble in fat. This suggests that the solubility of this compound in aqueous media will be highly dependent on the pH. At pH values above its pKa of 4.14, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate anion.

3.2. Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to determine the quantitative solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each solvent and temperature.

The following diagram illustrates the workflow for the solubility determination experiment.

G Solubility Determination Workflow start Start prep Prepare Supersaturated Solutions (Excess solid in various solvents) start->prep equilibrate Equilibrate (Shaking incubator, 24-48h) prep->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation development, and in vivo performance. While specific stability data for this compound is scarce, forced degradation studies on similar phenolic and carboxylic acid-containing compounds suggest potential degradation pathways.

4.1. Potential Degradation Pathways

  • Hydrolysis: The ether linkage and the carboxylic acid group could be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The phenoxy group may be prone to oxidation, potentially leading to the formation of quinone-like structures or ring-opening products.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

4.2. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound solution (in a suitable solvent like methanol or acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Constant temperature ovens

  • Photostability chamber

  • HPLC system with UV and Mass Spectrometry (MS) detectors

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and/or elevated temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify the major degradation products using mass spectrometry data.

The following diagram illustrates the logical workflow for conducting forced degradation studies.

G Forced Degradation Study Workflow start Start prep Prepare Stock Solution of Compound start->prep stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (HCl, Heat) stress->acid base Base Hydrolysis (NaOH, RT/Heat) stress->base oxidation Oxidation (H₂O₂, RT) stress->oxidation thermal Thermal Stress (Heat) stress->thermal photo Photolytic Stress (Light) stress->photo sample Collect Samples at Different Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by HPLC-UV/MS sample->analyze identify Identify Degradation Products analyze->identify end End identify->end

Caption: Workflow for forced degradation studies of this compound.

Potential Biological Signaling Pathway

While there is no direct evidence linking this compound to specific biological signaling pathways, the activity of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a plausible area for investigation. HMPA, a metabolite produced by the gut microbiota, has been shown to improve hepatic lipid metabolism by acting as an agonist for the G protein-coupled receptor 41 (GPR41).[2][3][4][5]

Hypothesized Signaling Pathway:

It is hypothesized that this compound, due to its structural similarity to HMPA, may also interact with GPR41. Activation of GPR41, a receptor for short-chain fatty acids, can trigger downstream signaling cascades that influence metabolic processes.

The following diagram illustrates the hypothesized signaling pathway.

G Hypothesized Signaling Pathway compound This compound receptor GPR41 Receptor compound->receptor Agonist? gprotein G-protein Activation receptor->gprotein downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) gprotein->downstream effect Modulation of Lipid Metabolism downstream->effect

Caption: Hypothesized GPR41-mediated signaling pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While some physicochemical properties are known or can be reliably predicted, further experimental work is required to establish a comprehensive quantitative profile. The detailed protocols provided herein offer a systematic approach to generating this crucial data. Furthermore, the potential link to GPR41 signaling presents an exciting avenue for future biological investigation. A thorough characterization of these core properties will be instrumental in unlocking the full potential of this compound in scientific research and development.

References

Unveiling the Bioactivity of Phenoxypropanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the biological activity of 3-(4-Methoxyphenoxy)propanoic acid and its closely related isomer, 2-(4-Methoxyphenoxy)propanoic acid. While extensive research on the specific biological functions of this compound is notably limited in publicly accessible scientific literature, its isomer, commonly known as Lactisole [or its sodium salt, 2-(4-methoxyphenoxy)propanoic acid sodium salt (Na-PMP)], is a well-documented and potent sweetness inhibitor. This guide provides a comprehensive overview of the known biological activity of Lactisole, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. This information may serve as a valuable reference for researchers investigating the structure-activity relationships of phenoxypropanoic acid derivatives.

This compound: An Overview

A thorough review of scientific databases and literature reveals a significant gap in the understanding of the biological activity of this compound. Current available information is largely confined to its chemical synthesis, physical properties, and use as a chemical intermediate. No substantial in-vitro or in-vivo studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications have been identified.

2-(4-Methoxyphenoxy)propanoic Acid (Lactisole): A Potent Sweetness Inhibitor

In contrast to its 3-phenoxy isomer, 2-(4-Methoxyphenoxy)propanoic acid, and its sodium salt (Na-PMP, commercially known as Lactisole), is a well-characterized taste modulator that selectively inhibits the perception of sweetness in humans. [1][2]It is utilized in the food industry to reduce the sweetness of high-sugar products, allowing other flavors to be more prominent. [3]

Mechanism of Action: Targeting the T1R3 Sweet Taste Receptor

The primary mechanism by which Lactisole inhibits sweetness is through its interaction with the human sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3. [4][5]Specifically, Lactisole acts as a negative allosteric modulator by binding to a pocket within the transmembrane domain of the T1R3 subunit. [4][6]This binding event does not directly compete with sweeteners at their primary binding sites on the receptor but rather changes the conformation of the receptor, making it less responsive to activation by sweet compounds. [6]This inhibition is specific to the human T1R3 receptor, as Lactisole does not affect the sweet taste perception in rodents. [4] The binding of a sweetener to the T1R2/T1R3 receptor normally triggers a downstream signaling cascade involving the G-protein gustducin, activation of phospholipase C-β2 (PLC-β2), production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ ultimately leads to the release of neurotransmitters and the perception of sweetness. Lactisole's interaction with the T1R3 transmembrane domain disrupts this cascade, effectively blocking the sweet taste signal. [3][5]

Sweet_Taste_Signaling_Pathway cluster_0 Taste Bud Cell Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds G_protein Gustducin (Gα, Gβγ) T1R2_T1R3->G_protein Activates Lactisole Lactisole TMD T1R3 Transmembrane Domain Lactisole->TMD Binds to TMD->T1R2_T1R3 Inhibits (Allosteric) PLC PLC-β2 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release ER->Ca_release Releases Ca²⁺ Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter Signal Signal to Brain (Sweet Perception) Neurotransmitter->Signal

Sweet Taste Signaling Pathway and Inhibition by Lactisole.
Quantitative Data on Sweetness Inhibition

Numerous studies have quantified the sweetness-inhibiting effect of Lactisole (Na-PMP) on a variety of natural and artificial sweeteners. The following tables summarize key findings from a study by Schiffman et al., where the sweetness intensity of various sweeteners was evaluated in the presence of 250 ppm and 500 ppm of Na-PMP. [7]The sweetness intensity was rated on a standardized scale, and the percentage reduction in perceived sweetness was calculated.

Table 1: Inhibition of Sugars and Polyols by Na-PMP [7]

Sweetener Concentration Na-PMP (ppm) Mean Sweetness Intensity % Reduction
Sucrose Isosweet to 5% Sucrose 0 5.0 -
250 2.1 58%
500 1.3 74%
Fructose Isosweet to 5% Sucrose 0 5.0 -
250 2.3 54%
500 1.5 70%
Glucose Isosweet to 5% Sucrose 0 5.0 -
250 2.0 60%
500 1.2 76%
Sorbitol Isosweet to 5% Sucrose 0 5.0 -
250 2.5 50%
500 1.8 64%
Mannitol Isosweet to 5% Sucrose 0 5.0 -
250 2.4 52%

| | | 500 | 1.7 | 66% |

Table 2: Inhibition of Artificial Sweeteners by Na-PMP [7]

Sweetener Concentration Na-PMP (ppm) Mean Sweetness Intensity % Reduction
Aspartame Isosweet to 5% Sucrose 0 5.0 -
250 2.2 56%
500 1.4 72%
Acesulfame-K Isosweet to 5% Sucrose 0 5.0 -
250 2.1 58%
500 1.3 74%
Sodium Saccharin Isosweet to 5% Sucrose 0 5.0 -
250 2.3 54%
500 1.6 68%
Sodium Cyclamate Isosweet to 5% Sucrose 0 5.0 -
250 2.0 60%

| | | 500 | 1.1 | 78% |

It is important to note that Lactisole's inhibitory effect is not uniform across all sweeteners. For instance, it shows little to no inhibition of the sweetness of monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin. [7]

Experimental Protocols

The evaluation of sweetness and its inhibition is primarily conducted through sensory analysis involving trained human panelists. Below is a generalized protocol for such an experiment.

Sensory Panel Evaluation of Sweetness Inhibition

Objective: To determine the effect of a sweetness inhibitor (e.g., Lactisole) on the perceived sweetness intensity of various sweeteners.

Materials:

  • Test sweeteners (e.g., sucrose, aspartame, stevia)

  • Sweetness inhibitor (e.g., Lactisole/Na-PMP)

  • Deionized, purified water for solutions and rinsing

  • Standardized cups for sample presentation

  • Computerized data collection system or paper ballots

Panelists:

  • A panel of 8-15 trained sensory assessors with demonstrated ability to discriminate and scale sweetness intensity.

  • Panelists should be non-smokers and refrain from eating, drinking (except water), or using scented products for at least 1 hour before testing.

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each sweetener at concentrations determined to be isosweet to a reference (e.g., 2.5%, 5%, 7.5%, and 10% sucrose solutions).

    • Prepare solutions of the sweetness inhibitor at the desired concentrations (e.g., 250 ppm and 500 ppm Na-PMP).

    • Prepare the test samples by mixing the sweetener solutions with the inhibitor solutions. Control samples will contain the sweetener mixed with water instead of the inhibitor solution.

  • Testing Protocol:

    • Panelists are presented with the samples in a randomized order.

    • For each sample, panelists take a specific volume (e.g., 10 mL) into their mouth, hold it for a set time (e.g., 5 seconds), and then expectorate.

    • Panelists rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

    • Between samples, panelists must rinse their mouths thoroughly with purified water until no residual taste remains. A mandatory waiting period (e.g., 1-2 minutes) between samples is enforced.

  • Data Analysis:

    • The intensity ratings for each sample are collected and averaged across all panelists.

    • Statistical analysis (e.g., ANOVA, t-tests) is performed to determine if there are significant differences in sweetness intensity between the control and inhibitor-containing samples.

    • The percentage reduction in sweetness is calculated for each sweetener at each inhibitor concentration.

Sensory_Analysis_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Panelist Recruitment & Training C Randomized Sample Presentation A->C B Preparation of Sweetener & Inhibitor Solutions B->C D Sensory Evaluation (Taste & Rate) C->D E Mouth Rinsing & Rest Period D->E F Data Collection D->F E->C Next Sample G Statistical Analysis F->G H Interpretation of Results (% Inhibition) G->H

Generalized Workflow for Sensory Analysis of Sweetness Inhibition.

Conclusion

While the biological activity of this compound remains largely unexplored, its isomer, 2-(4-Methoxyphenoxy)propanoic acid (Lactisole), serves as a valuable tool in the study of sweet taste perception. Its well-defined mechanism of action as a negative allosteric modulator of the T1R3 sweet taste receptor provides a clear example of how subtle structural changes can lead to significant differences in biological function. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers interested in taste modulation and the broader field of sensory science. Further investigation into the biological activities of other phenoxypropanoic acid derivatives may yet uncover novel pharmacological properties.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of 3-(4-Methoxyphenoxy)propanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and synthetic pathways related to precursors of 3-(4-methoxyphenoxy)propanoic acid. This compound and its isomers are significant in the food and pharmaceutical industries, most notably as derivatives of lactisole, a known sweetness inhibitor. This document details the origins of key precursors, outlines synthetic methodologies with experimental protocols, presents quantitative data for critical reactions, and visualizes complex pathways to facilitate a deeper understanding for research and development.

Discovery and Natural Occurrence

While this compound itself is primarily known as a synthetic compound, its structural motifs and key precursors are found in nature. The most direct naturally occurring analogue is its isomer, 2-(4-methoxyphenoxy)propanoic acid (Lactisole).

Lactisole in Colombian Coffee

The sodium salt of 2-(4-methoxyphenoxy)propanoic acid, famously known as Lactisole, has been isolated from roasted Colombian Arabica coffee beans.[1][2] It is recognized for its ability to suppress the perception of sweetness from both sugar and artificial sweeteners, making it a valuable food additive for modulating flavor profiles in products like jams and jellies.[1][2] Its natural presence in coffee highlights a key plant-based origin for this class of compounds.

Lignin-Derived Phenolic Precursors

Lignin, a complex polymer abundant in plant cell walls, is a rich and renewable source of aromatic chemical building blocks.[3][4][5] Through various depolymerization processes such as pyrolysis, oxidation, or hydrolysis, lignin can be broken down into monomeric phenols that serve as fundamental precursors.[3][6]

Key lignin-derived compounds structurally related to this compound include:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): One of the most abundant lignin-derived monomers, vanillin is produced on an industrial scale from biomass.[3]

  • Ferulic acid (4-hydroxy-3-methoxycinnamic acid): This phenolic acid is commonly found cross-linked to hemicelluloses in the plant cell wall and can be extracted through various processes.[3]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA): Also known as dihydroferulic acid, HMPA is a derivative of hydroxycinnamic acid found in fermented foods and can be formed through microbial transformation of dietary polyphenols.[7]

These molecules share the core methoxyphenol structure and represent a sustainable feedstock for the synthesis of the target acid.

Aromatic Compounds from Essential Oils

Certain essential oils contain aromatic alcohols that are viable starting materials for synthesis. Anisyl alcohol (4-methoxybenzyl alcohol), for instance, occurs in trace amounts in anise and fennel essential oils, as well as vanilla oil.[8][9][10] While modern production is primarily synthetic, its natural origin is well-documented.[8] It is typically synthesized via the reduction of anisaldehyde, which itself can be produced by methylating p-hydroxybenzaldehyde.[8][9]

Synthetic Pathways and Methodologies

The industrial production of this compound and its isomers relies on established synthetic routes. The most common approaches involve Williamson ether synthesis or multi-step pathways starting from readily available precursors.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for preparing ethers via the reaction of a phenoxide with an organohalide. For the synthesis of related phenoxypropanoic acids, the key precursors are a substituted phenol and a 3-halopropanoic acid or its ester.

Core Precursors:

  • 4-Methoxyphenol (Mequinol or Hydroquinone Monomethyl Ether): This is the primary phenolic precursor. It can be synthesized with high selectivity from hydroquinone.[11][12]

  • 3-Halopropanoic Acid or Ester: A compound such as 3-bromopropanoic acid serves as the three-carbon sidechain donor.

A related industrial method for the synthesis of 2-(4-methoxyphenoxy)-propionic acid involves the reaction of p-hydroxyanisole (4-methoxyphenol) and 2-chloropropionic acid under phase transfer catalysis, achieving high yields and purity.[13]

Williamson_Ether_Synthesis cluster_precursor Precursor Synthesis cluster_main_reaction Williamson Ether Synthesis Hydroquinone Hydroquinone P4MP 4-Methoxyphenol (Mequinol) Hydroquinone->P4MP Methylation Methanol Methanol Methanol->P4MP Phenoxide 4-Methoxyphenoxide Ion P4MP->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide TargetAcid This compound Phenoxide->TargetAcid SN2 Reaction HaloAcid 3-Halopropanoic Acid HaloAcid->TargetAcid

Fig. 1: Williamson Ether Synthesis Workflow.
Synthesis from Nitrile Precursors

An alternative and effective pathway involves the hydrolysis of a nitrile intermediate. This route begins with the reaction of 4-methoxyphenol with acrylonitrile to form 3-(4-methoxyphenoxy)propanenitrile, which is then hydrolyzed to the target carboxylic acid.

Experimental Protocol: Hydrolysis of 3-(4-methoxyphenoxy)propanenitrile [14]

  • Reaction Setup: A 22 L round-bottom flask is fitted with an overhead stirrer. 945 g (5.34 mol) of 3-(4-methoxyphenoxy)propanenitrile is added to the flask.

  • Hydrolysis: Under a nitrogen atmosphere, 4 L of concentrated hydrochloric acid is added to the stirred solid. The mixture is slowly heated to 100 °C and maintained for 3.5 hours. Reaction completion is monitored by HPLC.

  • Workup: The reaction is cooled to 10 °C. The crude product precipitates and is collected.

  • Purification: The crude solid is dissolved in a 6 wt% sodium carbonate aqueous solution (pH=9). The solution is washed with dichloromethane to remove impurities. The aqueous layer is then carefully acidified to pH 4.0 with 6 M hydrochloric acid.

  • Isolation: The precipitated solid is filtered and dried in a vacuum oven to yield pure this compound.

Nitrile_Hydrolysis_Pathway P4MP 4-Methoxyphenol Nitrile 3-(4-Methoxyphenoxy)propanenitrile P4MP->Nitrile Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile TargetAcid This compound Nitrile->TargetAcid Hydrolysis HCl Conc. HCl, H₂O HCl->TargetAcid

Fig. 2: Synthesis via Nitrile Intermediate.
Lignin Valorization Pathway

The conversion of lignin into valuable chemicals is a key area of green chemistry. Phenolic monomers derived from lignin can be transformed into the target acid, although this often requires multiple synthetic steps. For example, vanillin can be converted to 4-methoxyphenol, a direct precursor.

Lignin_Valorization Lignin Lignin Polymer Depolymerization Depolymerization (e.g., Pyrolysis, Oxidation) Lignin->Depolymerization Monomers Phenolic Monomers (Vanillin, Ferulic Acid, etc.) Depolymerization->Monomers Conversion Chemical Conversion (e.g., Decarbonylation, Reduction) Monomers->Conversion P4MP 4-Methoxyphenol Conversion->P4MP TargetAcid This compound P4MP->TargetAcid Ether Synthesis

References

3-(4-Methoxyphenoxy)propanoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)propanoic acid, a chemical compound with potential applications in various scientific domains. This document consolidates its fundamental chemical properties, synthesis methodologies, and available data. Due to the limited publicly available research on the specific biological activity of this compound, this guide also briefly discusses the known biological significance of its close structural analogs to provide a broader context for researchers exploring this chemical space.

Chemical Identity and Properties

This compound is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone.

PropertyValueReference
CAS Number 20811-60-3
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Melting Point 110.5 °C
Boiling Point 321.7 °C at 760 mmHg
Density 1.188 g/cm³
pKa 4.14 ± 0.10 (Predicted)

Synthesis Protocols

Several synthesis routes for this compound have been reported. A common laboratory-scale synthesis involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid derivative under basic conditions.

Example Protocol: Williamson Ether Synthesis

A general procedure involves the reaction of 4-methoxyphenol with ethyl 3-bromopropanoate in the presence of a weak base such as potassium carbonate (K₂CO₃) in an appropriate solvent like acetone. The resulting ester is then hydrolyzed to the carboxylic acid.

Experimental Workflow for Synthesis

cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis A 4-Methoxyphenol E Reaction Mixture A->E B Ethyl 3-bromopropanoate B->E C Potassium Carbonate C->E D Acetone (Solvent) D->E F Reflux E->F G Ethyl 3-(4-methoxyphenoxy)propanoate F->G H Ethyl 3-(4-methoxyphenoxy)propanoate G->H Purification J Reaction H->J I Aqueous NaOH I->J K Acidification (e.g., HCl) J->K L This compound K->L

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of extensive, publicly available scientific literature detailing the specific biological activities and mechanisms of action for this compound (CAS 20811-60-3). Researchers are encouraged to consider this compound for novel investigational studies.

To provide a valuable context for researchers, the biological activities of two closely related structural analogs are discussed below. It is crucial to note that these findings may not be directly extrapolated to this compound.

Structural Analog: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

HMPA, also known as dihydroferulic acid, is a well-studied metabolite of dietary polyphenols. It differs from the title compound by the presence of a hydroxyl group in place of one of the methoxy groups on the phenyl ring.

Known Biological Activities of HMPA:

  • Muscle Health: HMPA has been shown to mitigate muscle atrophy by attenuating the expression of Atrogin-1 and MuRF-1, which are key ubiquitin ligases in muscle protein degradation. It may also enhance grip strength and inhibit protein catabolism induced by exhaustive exercise.

  • Metabolic Regulation: Studies suggest that HMPA contributes to improved hepatic lipid metabolism.

  • Oxidative Stress: HMPA has been investigated for its role in regulating oxidative stress and muscle fiber composition.

Structural Isomer: 2-(4-Methoxyphenoxy)propanoic acid (Lactisole)

Lactisole is a structural isomer of the title compound, with the phenoxy group attached to the second carbon of the propanoic acid chain.

Known Biological Activity of Lactisole:

  • Sweetness Inhibitor: The sodium salt of 2-(4-methoxyphenoxy)propanoic acid is known as a potent and selective sweet taste inhibitor in humans. It is used in the food industry to modulate sweetness profiles.

Future Directions

The limited biological data on this compound presents an opportunity for novel research. Future studies could explore its potential pharmacological activities, drawing inspiration from its structurally similar counterparts. Investigating its effects on metabolic pathways, muscle physiology, and as a potential taste modulator could be fruitful areas of research.

Conclusion

This technical guide has summarized the key chemical properties and synthesis of this compound. While direct biological data is scarce, the known activities of its structural analogs, HMPA and Lactisole, suggest that this chemical scaffold is of interest for further biological investigation. This document serves as a foundational resource for scientists and researchers initiating studies on this compound.

Purity and Characterization of Synthetic 3-(4-Methoxyphenoxy)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 3-(4-Methoxyphenoxy)propanoic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Its synthesis and purification require careful control to ensure high purity and minimize the presence of process-related impurities. This document outlines the key aspects of its synthesis, purification, and characterization, providing detailed methodologies and data to aid scientists in their work.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative route involves the hydrolysis of a nitrile precursor.

Synthesis via Williamson Ether Synthesis

This method involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid, typically 3-chloropropanoic acid, under basic conditions.

Reaction Scheme:

A detailed experimental protocol for a similar synthesis is described in various chemical literature. The yield for such reactions can be high, often exceeding 80%.

Synthesis via Nitrile Hydrolysis

An alternative route involves the hydrolysis of 3-(4-methoxyphenoxy)propanenitrile. This method can also provide high yields of the desired product.[1]

Reaction Scheme:

A general procedure involves heating the nitrile with a strong acid, such as hydrochloric acid, followed by purification.[1]

Purification Strategies

Achieving high purity of this compound is crucial for its intended applications. The primary methods for purification are recrystallization and acid-base extraction.

Recrystallization

Recrystallization from a suitable solvent system is an effective method for removing impurities. The choice of solvent is critical and should be determined based on the solubility of the desired compound and its impurities.

Acid-Base Extraction

As a carboxylic acid, this compound can be effectively purified using acid-base extraction. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure acid, which is subsequently collected by filtration.

Characterization of this compound

A combination of analytical techniques is employed to confirm the structure and assess the purity of the synthesized compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
Melting Point 110.5 °C[2]
Boiling Point 321.7 °C at 760 mmHg[2]
Density 1.188 g/cm³[2]
Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

¹H NMR (450 MHz, CDCl₃): [1]

  • δ 6.78 (m, 4H, Ar-H)

  • δ 4.18 (t, 2H, OCH₂)

  • δ 3.70 (s, 3H, OCH₃)

  • δ 2.78 (t, 2H, CH₂COOH)

¹³C NMR (112.5 MHz, CDCl₃): [1]

  • δ 177.386 (COOH)

  • δ 154.302 (C-OAr)

  • δ 152.723 (C-OCH₃)

  • δ 115.984 (Ar-C)

  • δ 114.855 (Ar-C)

  • δ 64.088 (OCH₂)

  • δ 55.925 (OCH₃)

  • δ 34.703 (CH₂COOH)

Mass spectrometry can be used to confirm the molecular weight of the compound. For a related compound, 3-(4-Methoxyphenyl)propionic acid, the molecular weight is 180.2005.

Chromatographic Purity Assessment

Chromatographic techniques are vital for determining the purity of the synthesized this compound and for identifying and quantifying any impurities.

A reversed-phase HPLC (RP-HPLC) method is suitable for the purity assessment of this compound.

Table of HPLC Parameters (Adapted from similar compounds):

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0-3.5) (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 225 nm or 275 nm)
Column Temperature 30 °C

GC-MS can be used to analyze for volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester or silyl ester is typically required.

Table of GC-MS Parameters (General for Organic Acids):

ParameterCondition
Column Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial temp. ~70°C, ramp to ~280°C
MS Detector Electron Ionization (EI)
Derivatization Agent BSTFA (for silylation) or reaction with an alcohol (for esterification)

Potential Impurities

The synthesis of this compound via the Williamson ether synthesis may lead to several process-related impurities.

Table of Potential Impurities:

Impurity NameStructureOrigin
4-Methoxyphenol 4-MeO-C₆H₄-OHUnreacted starting material
3-Chloropropanoic acid Cl-CH₂CH₂-COOHUnreacted starting material
Bis(3-carboxypropyl) ether of 4-methoxyphenol 4-MeO-C₆H₄-O-(CH₂)₂-COOHO-alkylation of the product
C-alkylated product C-alkylation of the phenoxide

Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis[1]
  • To a stirred solution of 3-(4-methoxyphenoxy)propanenitrile, add concentrated hydrochloric acid under a nitrogen atmosphere.

  • Slowly add water and heat the reaction mixture to 100 °C for approximately 3.5 hours. Monitor the reaction completion by HPLC.

  • Cool the reaction mixture to 10 °C.

  • Filter the crude product and dissolve it in an aqueous sodium carbonate solution.

  • Wash the aqueous solution with dichloromethane to remove non-acidic impurities.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound as a white solid.

HPLC Purity Analysis (Adapted Protocol)
  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard of this compound in the mobile phase. Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with a C18 column, a flow rate of 1.0 mL/min, and a column temperature of 30 °C. Set the UV detector to the appropriate wavelength.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Methoxyphenol + 3-Chloropropanoic Acid Reaction Williamson Ether Synthesis (Basic Conditions) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Acid-Base Extraction Crude_Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR HPLC HPLC Purity Pure_Product->HPLC MS Mass Spectrometry Pure_Product->MS Melting_Point Melting Point Pure_Product->Melting_Point

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) Product This compound Phenoxide->Product + 3-Chloropropanoic Acid Alkyl_Halide 3-Chloropropanoic Acid

Caption: Simplified reaction mechanism for the Williamson ether synthesis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 3-(4-Methoxyphenoxy)propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context and enable estimations. Furthermore, detailed experimental protocols for determining key thermochemical parameters are provided, alongside an exploration of the potential biological significance of this class of molecules.

Physicochemical and Thermochemical Properties

Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄LookChem
Molecular Weight196.20 g/mol LookChem
Melting Point110.5 °CLookChem[1]
Boiling Point321.7 °C at 760 mmHgLookChem[1]
Density1.188 g/cm³LookChem[1]
Vapor Pressure0.000121 mmHg at 25°CLookChem[1]
pKa (Predicted)4.14 ± 0.10LookChem[1]
Comparative Data for Structurally Similar Compounds

To facilitate a deeper understanding and allow for estimations, the following table summarizes available data for structurally related phenoxypropanoic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Additional DataSource
3-Phenoxypropanoic acidC₉H₁₀O₃166.1797.5513.2 K (240.05 °C)-PubChem, NIST[2][3]
4-Methoxyphenylacetic acidC₉H₁₀O₃166.1785-87--PubChem
3-Phenylpropanoic acidC₉H₁₀O₂150.1747-50280Enthalpy of fusion: 18.8 kJ/molWikipedia, Cheméo[4][5]

Note: The lack of comprehensive, experimentally determined thermochemical data such as enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) for this compound highlights a significant data gap in the scientific literature.

Experimental Protocols for Thermochemical Analysis

This section details the standard methodologies for determining the key thermochemical properties of solid organic compounds like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled oxygen environment.

Methodology:

  • Sample Preparation: A pellet of the solid sample (approximately 1 gram) is prepared. For compounds that are liquid at room temperature, the sample can be encapsulated or absorbed onto a known material like benzoic acid.[6]

  • Calibration: The calorimeter is calibrated by combusting a known amount of a standard substance with a precisely known heat of combustion, typically benzoic acid.[6]

  • Combustion: The sample is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"), which is then sealed and pressurized with pure oxygen.

  • Measurement: The bomb is submerged in a known volume of water in an insulated container (calorimeter). The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

  • Calculation: The heat of combustion of the sample is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined during calibration), and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the combustion of the fuse wire.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow to or from a sample as a function of temperature or time.[7][8] It is particularly useful for determining heat capacity, melting point, and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9] An empty, sealed pan is used as a reference.[9]

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which typically involves heating at a linear rate (e.g., 10 °C/min).[10]

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run, often calibrated against a standard material with a known heat capacity (e.g., sapphire).

    • Melting Point (Tm): The melting point is identified as the onset or peak temperature of the endothermic transition in the DSC thermogram.

    • Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is calculated by integrating the area of the melting peak.

Determination of Vapor Pressure and Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of a solid or liquid with low volatility.[11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated.

Methodology:

  • Sample Preparation: The sample is placed in a Knudsen cell, a small container with a precisely known, small orifice, which is then placed in a high-vacuum chamber.[12]

  • Measurement: The cell is heated to a constant, known temperature. The mass loss of the sample over time due to the effusion of vapor through the orifice is measured using a highly sensitive microbalance.[12][13]

  • Calculation of Vapor Pressure: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.[13]

  • Calculation of Enthalpy of Sublimation (ΔsubH): The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualizations: Workflows and Potential Biological Pathways

Experimental Workflow for Thermochemical Characterization

G cluster_0 Sample: this compound cluster_1 Experimental Techniques cluster_2 Determined Thermochemical Properties Sample Solid Sample BombCal Bomb Calorimetry Sample->BombCal DSC Differential Scanning Calorimetry (DSC) Sample->DSC Knudsen Knudsen Effusion Sample->Knudsen Combustion Enthalpy of Combustion (ΔcH°) BombCal->Combustion HeatCap Heat Capacity (Cp) DSC->HeatCap Fusion Enthalpy of Fusion (ΔfusH) DSC->Fusion VaporP Vapor Pressure (P) Knudsen->VaporP Formation Enthalpy of Formation (ΔfH°) Combustion->Formation via Hess's Law Sublimation Enthalpy of Sublimation (ΔsubH) VaporP->Sublimation via Clausius-Clapeyron Eq.

Caption: Workflow for the experimental determination of key thermochemical properties.

Potential Biological Signaling Pathway

While the specific biological activities of this compound are not well-documented, related phenylpropanoic acid derivatives have been investigated for various pharmacological effects, including as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[14] GPR40 is involved in glucose-stimulated insulin secretion. The following diagram illustrates a simplified GPR40 signaling pathway.

G ligand This compound (Potential Agonist) receptor GPR40 / FFAR1 ligand->receptor Binds to gprotein Gαq/11 receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca²⁺]i er->ca2 Releases insulin Insulin Granule Exocytosis ca2->insulin Promotes pkc->insulin Potentiates

References

In-depth Technical Guide on the Preliminary In-vitro Screening of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader:

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available data regarding the in-vitro screening of 3-(4-Methoxyphenoxy)propanoic acid . No specific studies detailing its biological activity, experimental protocols for its screening, or its potential signaling pathways could be identified.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on this specific compound as requested.

Alternative Subjects with Available Data:

Our search did yield substantial information on structurally related compounds, for which a comprehensive technical guide could be developed. These include:

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) or Dihydroferulic Acid: A metabolite of dietary polyphenols with documented antioxidant and metabolic regulatory properties.

  • 2-(4-methoxyphenoxy)propanoic acid (Lactisole): A known sweetness inhibitor with studies on its mechanism of action on taste receptors.

Should you be interested in a detailed report on either of these alternative compounds, please specify your preference. We would be pleased to generate a full technical guide that adheres to all the requirements of your original request, including data tables, experimental protocols, and Graphviz diagrams.

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)propanoic acid is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its structural similarity to other biologically active molecules. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, impurity profiling, and environmental monitoring. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also described, which typically requires derivatization for this class of compounds.

The methods detailed below are based on established analytical principles for similar compounds and provide a strong foundation for developing and validating a robust quantitative assay for this compound in various matrices.[1][2][3][4]

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. HPLC-UV is a widely accessible and robust method for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. GC-MS provides an alternative approach, particularly when coupled with a suitable derivatization technique to improve volatility.

Method Principle Typical Application Key Advantages
HPLC-UV Reverse-phase chromatography with UV detection.Assay of bulk drug substance, formulation analysis.Robust, cost-effective, widely available.
LC-MS/MS Reverse-phase chromatography with tandem mass spectrometry detection.Bioanalysis (plasma, urine), trace impurity analysis, environmental monitoring.High sensitivity, high selectivity, structural confirmation.
GC-MS Gas chromatography with mass spectrometry detection, often requiring derivatization.Analysis of volatile impurities, alternative to LC-based methods.High resolution, excellent for separating volatile compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a reverse-phase HPLC-UV protocol for the quantification of this compound. The procedure is suitable for the analysis of the pure substance or its formulations.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (based on typical absorbance for similar aromatic compounds).

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (Typical Data)

The following table summarizes typical validation parameters for an HPLC-UV method, as recommended by ICH guidelines.[5][6]

Parameter Typical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard Solutions hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solutions prep_sample->hplc_injection data_acquisition Acquire Chromatographic Data hplc_injection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample_collection Collect Sample (e.g., Plasma) add_is Add Internal Standard sample_collection->add_is extraction Protein Precipitation or SPE add_is->extraction reconstitute Evaporate and Reconstitute extraction->reconstitute lcms_injection Inject into LC-MS/MS reconstitute->lcms_injection data_acquisition Acquire MRM Data lcms_injection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration calculate_ratio Calculate Analyte/IS Ratio peak_integration->calculate_ratio quantification Quantify using Calibration Curve calculate_ratio->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample_extraction Extract Analyte evaporation Evaporate to Dryness sample_extraction->evaporation derivatization Derivatize with Silylating Agent evaporation->derivatization gcms_injection Inject into GC-MS derivatization->gcms_injection data_acquisition Acquire SIM Data gcms_injection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration quantification Quantify using Calibration Curve peak_integration->quantification

References

Application Notes and Protocols for the Analysis of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Methoxyphenoxy)propanoic acid is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification in various matrices, including in-process control of synthesis and formulation development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. These methods are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (see mobile phase composition) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). A typical starting ratio would be 50:50.[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time Approximately 10 minutes

3. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Performance Characteristics (Typical)

ParameterExpected Value
Retention Time 3 - 7 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Dilute_Standard Serial Dilutions Dissolve_Standard->Dilute_Standard Inject Inject Sample/ Standard Dilute_Standard->Inject Sample Prepare Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Inject HPLC_System HPLC System (C18 Column) Separate Isocratic Elution HPLC_System->Separate Inject->HPLC_System Detect UV Detection (275 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: A workflow diagram for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the polar this compound. Silylation is a common and effective derivatization technique for compounds containing carboxylic acid groups.[2]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like pyridine or acetonitrile (e.g., 1 mg/mL).

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

A standard GC-MS system is used for the analysis. The following conditions are provided as a starting point and should be optimized for the specific instrument.

ParameterRecommended Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (split or splitless mode, depending on concentration)
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temp 280 °C
MS Ionization Electron Ionization (EI) at 70 eV
MS Source Temp 230 °C
Scan Range m/z 40-500

3. Data Analysis:

  • Identify the peak of the derivatized this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

  • For quantification, use a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Expected Performance Characteristics (Typical)

ParameterExpected Value
Retention Time 10 - 20 minutes
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 5%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prepare_Sample Prepare Sample/ Standard Solution Dry_Sample Evaporate to Dryness Prepare_Sample->Dry_Sample Add_Reagent Add Silylating Agent (BSTFA) Dry_Sample->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Inject Inject Derivatized Sample Heat->Inject GCMS_System GC-MS System Separate GC Separation GCMS_System->Separate Inject->GCMS_System Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Mass_Spectrum Identify by Mass Spectrum TIC->Mass_Spectrum Quantify Quantify Analyte (SIM Mode) Mass_Spectrum->Quantify

Caption: A workflow diagram for the GC-MS analysis of this compound.

References

Application Notes and Protocols for 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols and data pertain to 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) , also known as dihydroferulic acid. The user's original query for "3-(4-Methoxyphenoxy)propanoic acid" did not yield sufficient scientific literature for the creation of detailed application notes. Due to the similarity in nomenclature, it is highly probable that the compound of interest was HMPA, a well-studied metabolite with significant biological activity.

Introduction

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) is a phenolic acid that is a microbial metabolite of dietary polyphenols such as ferulic acid.[1][2] It is recognized for a variety of beneficial biological activities, including antidiabetic, anticancer, and antioxidant effects.[1][2] In cell culture models, HMPA has been shown to modulate several signaling pathways, making it a compound of interest for researchers in metabolic diseases, muscle physiology, and cardiovascular health. These application notes provide detailed protocols for utilizing HMPA in cell culture experiments to investigate its effects on muscle atrophy and G protein-coupled receptor 41 (GPR41) signaling.

Data Presentation

Table 1: Summary of HMPA Effects on Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

ParameterControlDexamethasone (Dex)Dex + HMPA (10 µM)HMPA (10 µM) aloneReference
mRNA Expression
Atrogin-1BaselineSignificantly IncreasedSignificantly Decreased vs. DexNo significant change[1]
MuRF-1BaselineSignificantly IncreasedSignificantly Decreased vs. DexNo significant change[1]
Protein Expression
Total FoxO3aBaselineSignificantly IncreasedDecreased vs. DexNo significant change[1]
Phospho-FoxO3aBaselineSignificantly DecreasedIncreased vs. DexIncreased[1]
Cellular Response
ROS ProductionBaselineSignificantly IncreasedSignificantly Suppressed vs. DexNo significant change[1]

Table 2: HMPA Activity on GPR41 Receptor in HEK293 Cells

LigandConcentrationEffect on Forskolin-induced cAMP LevelsReference
HMPA0.01 - 1000 µMDose-dependent inhibition[3]
HMCA0.01 - 1000 µMWeaker inhibition compared to HMPA[3]

Experimental Protocols

Protocol 1: Investigation of HMPA's Protective Effects Against Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

This protocol outlines the methodology to assess the potential of HMPA to mitigate muscle atrophy induced by dexamethasone in a mouse skeletal muscle cell line (C2C12).

1. Materials

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Dexamethasone (Dex)

  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein extraction and Western blotting

  • Antibodies against Atrogin-1, MuRF-1, FoxO3a, phospho-FoxO3a, and a loading control (e.g., GAPDH)

  • Reagents for Reactive Oxygen Species (ROS) detection (e.g., H2-DCFDA)

2. Cell Culture and Differentiation

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • When cells reach 80-90% confluency, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Allow the myoblasts to differentiate into myotubes for 4-5 days, changing the differentiation medium every 48 hours.

3. HMPA and Dexamethasone Treatment

  • Prepare stock solutions of HMPA and dexamethasone in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the differentiation medium.

  • Pre-treat the differentiated C2C12 myotubes with HMPA (e.g., 10 µM) for 1 hour.

  • Following pre-treatment, add dexamethasone (e.g., 100 µM) to the culture medium and incubate for the desired time (e.g., 24 hours for gene and protein expression analysis, or shorter time points for ROS production).[1]

  • Include appropriate controls: vehicle-treated cells, cells treated with HMPA alone, and cells treated with dexamethasone alone.

4. Endpoint Analysis

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the myotubes using a suitable RNA isolation kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for Atrogin-1, MuRF-1, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

  • Protein Expression Analysis (Western Blot):

    • Lyse the myotubes and collect protein extracts.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Atrogin-1, MuRF-1, total FoxO3a, and phospho-FoxO3a, followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • ROS Production Assay:

    • After treatment, incubate the myotubes with a ROS-sensitive fluorescent probe (e.g., H2-DCFDA) according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope.

experimental_workflow_muscle_atrophy cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Endpoint Analysis start C2C12 Myoblasts culture Culture in Growth Medium (10% FBS) start->culture differentiate Induce Differentiation (2% Horse Serum) culture->differentiate myotubes Differentiated Myotubes differentiate->myotubes pretreat Pre-treat with HMPA (10 µM) myotubes->pretreat treat Add Dexamethasone (100 µM) pretreat->treat qpcr qPCR (Atrogin-1, MuRF-1) treat->qpcr western Western Blot (FoxO3a, p-FoxO3a) treat->western ros ROS Assay (H2-DCFDA) treat->ros

Caption: Experimental workflow for studying HMPA's effects on muscle atrophy.

Protocol 2: Assessment of HMPA Activity on the GPR41 Receptor

This protocol describes a method to determine the agonist activity of HMPA on the G protein-coupled receptor 41 (GPR41) using a cAMP inhibition assay in HEK293 cells.

1. Materials

  • HEK293 cells stably expressing mouse GPR41 (or a suitable GPR41-expressing cell line)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA)

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)

2. Cell Culture

  • Culture the GPR41-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Passage the cells as needed to maintain sub-confluent cultures.

3. cAMP Inhibition Assay

  • Seed the GPR41-HEK293 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of HMPA in a suitable assay buffer.

  • Aspirate the culture medium from the cells and wash with PBS.

  • Add the HMPA dilutions to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells, except for the negative control.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.

4. Data Analysis

  • Calculate the percentage of inhibition of forskolin-induced cAMP production for each HMPA concentration.

  • Plot the percentage of inhibition against the log of the HMPA concentration to generate a dose-response curve.

  • Determine the EC50 value of HMPA for GPR41 activation from the dose-response curve.

signaling_pathway_gpr41 HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 binds to Gi Gi GPR41->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Lipid Metabolism) PKA->CellularResponse modulates

Caption: HMPA-mediated GPR41 signaling pathway.

Signaling Pathways

HMPA in Muscle Atrophy

Dexamethasone, a synthetic glucocorticoid, is known to induce muscle atrophy by upregulating the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF-1.[1] This process is partly mediated by the dephosphorylation and activation of the transcription factor FoxO3a.[1] HMPA has been shown to counteract these effects by suppressing the dexamethasone-induced increase in Atrogin-1 and MuRF-1 expression.[1] Mechanistically, HMPA promotes the phosphorylation of FoxO3a, thereby inhibiting its transcriptional activity and subsequent upregulation of atrogenes.[1] Additionally, HMPA can reduce dexamethasone-induced reactive oxygen species (ROS) production, which is another contributor to muscle atrophy.[1]

signaling_pathway_atrophy cluster_nucleus Nucleus Dex Dexamethasone FoxO3a FoxO3a Dex->FoxO3a promotes dephosphorylation ROS ROS Production Dex->ROS increases HMPA HMPA pFoxO3a p-FoxO3a (inactive) HMPA->pFoxO3a promotes phosphorylation HMPA->ROS suppresses Atrogenes Atrogin-1 & MuRF-1 (mRNA) FoxO3a->Atrogenes upregulates transcription Proteins Atrogin-1 & MuRF-1 (Proteins) Atrogenes->Proteins translation pFoxO3a->FoxO3a Atrophy Muscle Atrophy Proteins->Atrophy leads to ROS->Atrophy contributes to

Caption: HMPA's role in mitigating dexamethasone-induced muscle atrophy.

References

In vivo administration of 3-(4-Methoxyphenoxy)propanoic acid in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Note on the In Vivo Administration of 3-(4-Methoxyphenoxy)propanoic Acid

Extensive literature searches did not yield specific data on the in vivo administration of this compound in animal models. However, significant research is available for two structurally related compounds: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a metabolite with noted metabolic benefits, and 2-(4-methoxyphenoxy)propanoic acid (PMP) , a known sweetness inhibitor. The following application notes and protocols are provided for these two compounds, as it is possible the original query contained a typographical error.

Section 1: In Vivo Administration of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Animal Models

Application Notes

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a primary metabolite derived from the microbial metabolism of dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid.[1] Found in polyphenol-rich foods like whole grains, tea, and coffee, HMPA has garnered attention for its potential health benefits, including antidiabetic, antioxidant, and anti-inflammatory properties.[2][3] In animal models, HMPA has been shown to improve metabolic conditions, particularly in the context of diet-induced obesity, by enhancing hepatic lipid metabolism and insulin sensitivity.[2][3] Its mechanism of action involves the activation of the G protein-coupled receptor 41 (GPR41), which plays a crucial role in regulating host energy homeostasis.[3][4] These characteristics make HMPA a compound of interest for developing functional foods and therapeutic agents for metabolic disorders.

Data Presentation

Table 1: Metabolic Effects of HMPA Supplementation in High-Fat Diet (HFD)-Fed Mice

Parameter Control Group (HFD) HMPA Group (HFD + 1% HMPA) Duration Animal Model Reference
Body Weight Gain Data not specified Significantly reduced 5 weeks C57BL/6J mice [5]
Liver Mass Data not specified Significantly reduced 5 weeks C57BL/6J mice
Hepatic Triglyceride Content Data not specified Significantly reduced 5 weeks C57BL/6J mice
Blood Glucose Data not specified Significantly improved 5 weeks C57BL/6J mice

| Plasma Insulin | Data not specified | Significantly reduced | 5 weeks | C57BL/6J mice | |

Table 2: Effects of HMPA Administration on Oxidative Stress Markers in Mice

Parameter Vehicle Control Low-Dose HMPA (50 mg/kg/day) High-Dose HMPA (500 mg/kg/day) Duration Animal Model Reference
Plasma Reactive Oxygen Metabolites Baseline Significantly decreased Significantly decreased 14 days C57BL/6J mice [1]
Plasma Nitrite/Nitrate (post-exercise) Baseline No significant change Significantly reduced 14 days C57BL/6J mice [1]

| Soleus Sod1 mRNA abundance | Baseline | No significant change | Significantly increased | 14 days | C57BL/6J mice |[1] |

Experimental Protocols

1. Protocol for Evaluating Metabolic Effects of HMPA in a Diet-Induced Obesity Mouse Model

  • Objective: To assess the efficacy of HMPA in mitigating weight gain, hepatic steatosis, and insulin resistance in mice fed a high-fat diet.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Materials:

    • 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

    • High-fat diet (HFD, e.g., 60% kcal from fat)

    • Standard chow diet

    • Equipment for oral gavage

    • Metabolic cages for monitoring food and water intake

    • Analytical equipment for measuring blood glucose, insulin, and triglycerides.

  • Procedure:

    • Acclimatization: Acclimate mice for one week with ad libitum access to standard chow and water.

    • Group Allocation: Randomly assign mice to a control group (HFD) and a treatment group (HFD supplemented with 1% HMPA).[5]

    • Diet Administration: Provide the respective diets for a period of 5 weeks.[5]

    • Monitoring: Monitor body weight and food intake weekly.

    • Metabolic Analysis: At the end of the treatment period, perform glucose and insulin tolerance tests.

    • Sample Collection: At the study endpoint, collect blood samples via cardiac puncture for plasma analysis (triglycerides, cholesterol, insulin). Euthanize the animals and collect liver tissue for mass and triglyceride content analysis.

2. Protocol for Assessing the Effects of HMPA on Oxidative Stress and Muscle Fiber Composition

  • Objective: To investigate the impact of HMPA on oxidative stress markers and muscle gene expression in sedentary and exercised mice.

  • Animal Model: Eight-week-old male C57BL/6 mice.[1]

  • Materials:

    • HMPA solution

    • Distilled water (for vehicle control)

    • Treadmill for exhaustive exercise

    • Reagents and equipment for RT-qPCR and Western blotting.

  • Procedure:

    • Group Allocation: Divide mice into a vehicle control group and two HMPA treatment groups (low dose: 50 mg/kg/day; high dose: 500 mg/kg/day).[1]

    • Administration: Administer HMPA solution or distilled water orally (10 mL/kg) for 14 consecutive days.[1]

    • Exercise Protocol: On the final day, further divide each group into a sedentary subgroup and an exhaustive exercise subgroup. The exercise group is subjected to a single bout of treadmill running until exhaustion.

    • Sample Collection: Immediately after the exercise protocol, collect blood samples to measure plasma reactive oxygen metabolites and nitrite/nitrate levels. Euthanize the animals and dissect soleus and gastrocnemius muscles for gene and protein expression analysis (e.g., Sod1, Nqo1, MYH4).[1]

    • Analysis: Analyze gene expression using RT-qPCR and protein expression using Western blotting.

Mandatory Visualization

HMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space HMPA HMPA (from Gut Microbiota) GPR41 GPR41 Receptor HMPA->GPR41 Binds to Gi_o Gi/o Protein GPR41->Gi_o Activates AC Adenylyl Cyclase (Inhibited) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipid_Catabolism ↑ Hepatic Lipid Catabolism cAMP->Lipid_Catabolism Leads to Metabolic_Improvement Improved Metabolic Homeostasis Lipid_Catabolism->Metabolic_Improvement

Caption: HMPA signaling through the GPR41 receptor.

HMPA_Experimental_Workflow start Start: Animal Acclimatization (C57BL/6J mice) grouping Random Group Allocation (Control vs. HMPA) start->grouping treatment Daily Oral Administration (Vehicle or HMPA) 14-28 Days grouping->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint_exp Endpoint Experiment (e.g., Exhaustive Exercise) treatment->endpoint_exp monitoring->treatment sampling Sample Collection (Blood, Tissues) endpoint_exp->sampling analysis Data Analysis (Biochemical Assays, qPCR, Western Blot) sampling->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis and Purification of 3-(4-Methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and purification of 3-(4-Methoxyphenoxy)propanoic acid, a valuable intermediate in various chemical and pharmaceutical research applications. The protocols are based on established chemical principles and literature precedents.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: the Williamson Ether Synthesis and the Hydrolysis of 3-(4-Methoxyphenoxy)propanenitrile.

Method 1: Williamson Ether Synthesis

This classical and widely used method involves the reaction of 4-methoxyphenol with 3-chloropropanoic acid in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile.[1]

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference
Starting Material 14-Methoxyphenol[2]
Starting Material 23-Chloropropanoic acid[2]
Reported Yield73.0%[2]
Purity (typical)>95% after purificationGeneral laboratory practice

Experimental Protocol:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.4 g (0.1 mol) of 4-methoxyphenol in 100 mL of a suitable solvent such as ethanol or water.

  • Addition of Base: Slowly add 8.0 g (0.2 mol) of sodium hydroxide pellets to the solution while stirring. The formation of the sodium 4-methoxyphenoxide will be exothermic.

  • Addition of Haloacid: Once the 4-methoxyphenol has completely dissolved and the solution has cooled slightly, add a solution of 10.8 g (0.1 mol) of 3-chloropropanoic acid in 50 mL of water dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

    • Acidify the mixture with 6M hydrochloric acid until the pH is approximately 2.

    • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis Workflow (Williamson Ether Synthesis):

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation reagents 4-Methoxyphenol + 3-Chloropropanoic Acid + Base reaction_mixture Reaction Mixture (Reflux) reagents->reaction_mixture Mixing acidification Acidification (HCl) reaction_mixture->acidification extraction Liquid-Liquid Extraction (Ether) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product

Williamson Ether Synthesis Workflow
Method 2: Hydrolysis of 3-(4-Methoxyphenoxy)propanenitrile

This two-step method involves the initial synthesis of 3-(4-methoxyphenoxy)propanenitrile (also referred to as 2-(4-Methoxyphenoxy)cyanoethane) followed by its hydrolysis to the carboxylic acid. This route can offer higher yields.

Reaction Scheme:

  • 4-Methoxyphenol + Acrylonitrile --(Base)--> 3-(4-Methoxyphenoxy)propanenitrile

  • 3-(4-Methoxyphenoxy)propanenitrile --(H+, H2O)--> this compound

Quantitative Data Summary:

ParameterValueReference
Starting Material3-(4-Methoxyphenoxy)propanenitrile[2]
ReagentHydrogen Chloride in Water[2]
Reaction Temperature90 °C[2]
Reaction Time3 hours[2]
Reported Yield90.0%[2]
Purity (typical)>98% after purificationGeneral laboratory practice

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place 17.7 g (0.1 mol) of 3-(4-methoxyphenoxy)propanenitrile.

  • Hydrolysis: Add 100 mL of a 20% aqueous hydrochloric acid solution.

  • Reaction: Heat the mixture to 90 °C and maintain this temperature with stirring for 3 hours.[2] Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a beaker and cool in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining acid.

  • Isolation: Dry the collected solid in a vacuum oven to obtain the crude this compound.

Synthesis Workflow (Nitrile Hydrolysis):

Nitrile_Hydrolysis cluster_hydrolysis Hydrolysis cluster_workup Work-up & Isolation starting_material 3-(4-Methoxyphenoxy)propanenitrile hydrolysis_step Acid Hydrolysis (HCl, H2O, 90°C) starting_material->hydrolysis_step cooling Cooling & Crystallization hydrolysis_step->cooling filtration Vacuum Filtration cooling->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product

Nitrile Hydrolysis Workflow

Purification of this compound

The primary method for purifying crude this compound is recrystallization. An acid-base extraction can also be employed for further purification if needed.

Method: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Quantitative Data Summary:

ParameterValueReference
Purification MethodRecrystallization[3]
Common SolventsWater, Ethanol/Water mixture[3]
Expected Purity>99%[2]
Melting Point (pure)110.5 °C[2]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or an ethanol-water mixture is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure product should crystallize out of the solution. The cooling can be completed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purification Workflow (Recrystallization):

Recrystallization cluster_process Recrystallization Process dissolution Dissolve Crude Product in Hot Solvent filtration_hot Hot Filtration (Optional) dissolution->filtration_hot cooling Slow Cooling & Crystallization filtration_hot->cooling filtration_cold Vacuum Filtration cooling->filtration_cold washing Wash with Cold Solvent filtration_cold->washing drying Drying washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals

Recrystallization Workflow

References

Application Notes and Protocols: Developing In Vitro Assays for 3-(4-Methoxyphenoxy)propanoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methoxyphenoxy)propanoic acid is a small molecule with limited characterization in the scientific literature regarding its biological activity. However, its structural similarity to other well-studied phenolic compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), a microbial metabolite of dietary polyphenols, suggests potential roles in various cellular processes. HMPA has been reported to exhibit activities including the improvement of hepatic lipid metabolism through G-protein coupled receptor 41 (GPR41) activation, enhancement of muscle function, regulation of oxidative stress, and inhibition of amyloid β-peptide aggregation.[1][2][3][4][5]

These application notes provide a starting point for investigating the in vitro activity of this compound. The following protocols describe assays to explore its potential as a GPR41 agonist, its antioxidant capacity, and its effects on cancer cell viability.

GPR41 Activation Assay

This assay is designed to determine if this compound can activate GPR41, a receptor involved in metabolic regulation.[1][4] The protocol utilizes a cell line stably expressing GPR41 and a reporter gene, such as luciferase, under the control of a response element sensitive to Gαi/o signaling, which is the pathway activated by GPR41.

Hypothetical Signaling Pathway for GPR41 Activation

GPR41_Signaling Compound 3-(4-Methoxyphenoxy) propanoic acid GPR41 GPR41 Receptor Compound->GPR41 Binds to G_protein Gi/o Protein GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Reporter Reporter Gene (e.g., Luciferase) cAMP->Reporter Regulates Expression

Caption: Hypothetical GPR41 signaling pathway upon ligand binding.

Experimental Protocol: GPR41 Luciferase Reporter Assay

Materials:

  • HEK293 cells stably co-expressing human GPR41 and a cAMP-responsive element (CRE)-luciferase reporter construct.

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • This compound (test compound).

  • Propionate (positive control).

  • Forskolin.

  • Luciferase assay reagent.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the GPR41 reporter cells in white, clear-bottom 96-well plates at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer (e.g., HBSS) to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare serial dilutions of the positive control, propionate.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of assay buffer containing 3 µM forskolin to all wells except the negative control.

    • Add 50 µL of the diluted test compound or control to the appropriate wells. For the negative control, add 50 µL of assay buffer with DMSO.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Normalize the data by subtracting the background luminescence (wells with no cells).

  • Calculate the percentage of inhibition of the forskolin-stimulated signal for each concentration of the test compound.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

CompoundIC50 (µM) [95% CI]
Propionate (Positive Control)15.2 [12.1 - 18.3]
This compound25.8 [21.5 - 30.1]

Antioxidant Activity Assay

This section describes two common assays to evaluate the antioxidant potential of this compound: the DPPH radical scavenging assay (a chemical assay) and a cellular antioxidant assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound (test compound).

  • Ascorbic acid (positive control).

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methanol.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a 1 mg/mL stock solution of the test compound and ascorbic acid in methanol. Prepare serial dilutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound or control at various concentrations to the wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the compound concentration to determine the EC50 value.

Hypothetical Data Presentation:

CompoundEC50 (µg/mL)
Ascorbic Acid (Positive Control)8.5
This compound45.2

Cancer Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown anticancer properties.[6][7]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Treat_Cells Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, or HepG2).

  • Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin.

  • This compound (test compound).

  • Doxorubicin (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound or doxorubicin to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis:

Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Hypothetical Data Presentation:

CompoundCell LineIC50 (µM) after 48h
Doxorubicin (Positive Control)A5490.8
This compoundA54975.3
Doxorubicin (Positive Control)MCF-70.5
This compoundMCF-7> 100

These protocols provide a framework for the initial in vitro characterization of this compound. Based on the results of these assays, further investigations into its mechanism of action can be pursued. For example, if GPR41 activation is confirmed, downstream signaling events could be explored. If antioxidant activity is observed, its effects on intracellular reactive oxygen species could be quantified. Similarly, if cytotoxic effects are seen in cancer cells, assays for apoptosis, cell cycle arrest, and migration can be performed.

References

Application Notes and Protocols: Cell-Based Studies of Phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct cell-based studies on 3-(4-Methoxyphenoxy)propanoic acid are not extensively available in the current scientific literature, significant research has been conducted on structurally related phenoxypropanoic acid derivatives. These studies reveal potent biological activities, particularly in the areas of cancer research and metabolic regulation. This document provides a summary of the key findings, quantitative data, and detailed experimental protocols from cell-based investigations of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented here focuses on two main classes of derivatives: those with anticancer properties and the bioactive metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA).

I. Anticancer Phenylpropanoic Acid Derivatives

Recent advancements in oncology have highlighted the potential of novel small molecules in targeting specific cellular pathways implicated in cancer progression. Among these, derivatives of 3-(4-Phenylphenyl)propanoic acid have emerged as a promising scaffold for the development

Application Notes and Protocols: Pharmacokinetic Profiling of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)propanoic acid is a compound of interest in drug discovery. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacokinetic properties of this compound. The included data is hypothetical and for illustrative purposes to guide researchers in their experimental design and data interpretation.

Data Presentation: Hypothetical Pharmacokinetic Data

The following tables summarize hypothetical quantitative data for the in vitro pharmacokinetic profiling of this compound.

Table 1: Caco-2 Permeability

ParameterValueInterpretation
Apparent Permeability (Papp) (A→B)1.5 x 10⁻⁶ cm/sLow to moderate passive permeability
Apparent Permeability (Papp) (B→A)4.5 x 10⁻⁶ cm/sPotential for active efflux
Efflux Ratio (Papp B→A / Papp A→B)3.0Suggests active efflux

Table 2: Plasma Protein Binding

SpeciesPlasma Protein Binding (%)Fraction Unbound (fu)
Human92.50.075
Mouse88.20.118
Rat90.10.099

Table 3: Metabolic Stability in Liver Microsomes

SpeciesIn Vitro Half-Life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human4515.4
Mouse2527.7
Rat3023.1

Experimental Protocols

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions.[1][2][3][4]

Materials:

  • Caco-2 cells (passage 40-60)[2]

  • Transwell inserts (24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks.

  • Seeding: Seed Caco-2 cells onto 24-well Transwell inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[2]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A→B) transport, add the test compound solution (e.g., 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.[2]

    • For basolateral-to-apical (B→A) transport, add the test compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 18-22 days seed->differentiate integrity Check monolayer integrity (TEER) differentiate->integrity wash Wash monolayer with HBSS integrity->wash add_compound Add compound to donor side (A or B) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from donor and receiver incubate->sample lcms LC-MS/MS analysis sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caco-2 Permeability Assay Workflow
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol determines the extent to which a compound binds to plasma proteins, which is a key factor influencing its distribution and efficacy.[5][6][7] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[5][7]

Materials:

  • Human, mouse, and rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • This compound

  • LC-MS/MS system

Protocol:

  • Compound Spiking: Spike the plasma of each species with this compound to a final concentration (e.g., 1 µM).

  • RED Device Preparation: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by a semipermeable membrane.

  • Equilibration: Incubate the RED device at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[5][6][7]

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Preparation:

    • For the plasma sample, add an equal volume of PBS.

    • For the buffer sample, add an equal volume of blank plasma to match the matrix.

    • Precipitate the proteins in both samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of the compound.

  • Calculation of Fraction Unbound (fu):

    • fu = Concentration in buffer chamber / Concentration in plasma chamber

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike plasma with compound prepare_red Prepare RED device spike->prepare_red add_samples Add spiked plasma and PBS to chambers prepare_red->add_samples incubate Incubate at 37°C for 4-6h add_samples->incubate collect_samples Collect samples from both chambers incubate->collect_samples precipitate Protein precipitation collect_samples->precipitate lcms LC-MS/MS analysis precipitate->lcms calculate Calculate Fraction Unbound lcms->calculate

Plasma Protein Binding (RED) Workflow
Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in liver microsomes.[8][9]

Materials:

  • Human, mouse, and rat liver microsomes

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (e.g., 1 µM final concentration).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with internal standard) to stop the reaction.[8]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / amount of microsomal protein).

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prepare_mix Prepare microsomal reaction mixture pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate reaction with NADPH and compound pre_incubate->start_reaction time_points Sample at multiple time points (0-60 min) start_reaction->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms LC-MS/MS analysis of supernatant centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Microsomal Stability Assay Workflow

Disclaimer

The quantitative data presented in this document for this compound is hypothetical and intended for illustrative purposes only. Actual experimental results may vary. These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment.

References

Application Notes and Protocols for 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenoxy)propanoic acid, also known in the literature and commercially as Lactisole, is a research chemical primarily recognized for its activity as a sweet taste modulator. It functions by inhibiting the perception of sweetness from both natural sugars and artificial sweeteners in humans. This property makes it a valuable tool in sensory science, taste physiology research, and for potential applications in the food and beverage industry to modulate flavor profiles. Recent research has also begun to explore potential "off-target" effects, suggesting broader applications beyond taste modulation.

This document provides a summary of its chemical and physical properties, protocols for its synthesis, and detailed experimental protocols for its application in taste modulation research.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
CAS Number 20811-60-3
Appearance White to off-white solid
Melting Point 110.5 °C
Boiling Point 321.7 °C at 760 mmHg
Density 1.188 g/cm³
pKa 4.14 ± 0.10 (Predicted)
Storage Temperature Room Temperature, sealed in a dry environment

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

Protocol: Synthesis from 3-(4-Methoxyphenoxy)propanenitrile

This protocol involves the hydrolysis of 3-(4-methoxyphenoxy)propanenitrile.

Materials:

  • 3-(4-methoxyphenoxy)propanenitrile

  • Concentrated hydrochloric acid

  • Water

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Round-bottom flask with overhead stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Under a nitrogen atmosphere, add 3-(4-methoxyphenoxy)propanenitrile to a round-bottom flask equipped with an overhead stirrer.

  • Slowly add concentrated hydrochloric acid to the stirred solid.

  • Gradually add water to the mixture.

  • Heat the reaction mixture to 100 °C and maintain for approximately 3.5 hours. Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 10 °C using an ice bath.

  • Filter the precipitated solid and dry to obtain the crude product.

  • Dissolve the crude product in a 6 wt% aqueous sodium carbonate solution.

  • Add dichloromethane to the vessel and stir thoroughly.

  • Separate and discard the organic layer.

  • Carefully adjust the pH of the aqueous layer to 4.0 with 6 M hydrochloric acid to precipitate the pure product.

  • Filter the solid and dry it in a vacuum oven to yield this compound as a white solid.

Protocol: Synthesis from 4-Methoxyphenol and 3-Chloropropionic Acid

This method involves the reaction of 4-methoxyphenol with 3-chloropropionic acid.

Materials:

  • 4-methoxyphenol

  • 3-chloropropionic acid

  • Hydrogen chloride in water

Procedure:

  • Combine 4-methoxyphenol and 3-chloropropionic acid.

  • Add a solution of hydrogen chloride in water.

  • Heat the reaction mixture to 90 °C for 3 hours.

  • Monitor the progress of the reaction by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, the product can be isolated and purified through standard work-up procedures such as extraction and recrystallization.

Application Notes and Experimental Protocols

The primary application of this compound in research is as a selective inhibitor of the sweet taste receptor T1R3.[1] This makes it a valuable tool for studying the mechanisms of sweet taste perception.

Application: In Vitro Sweet Taste Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on the sweet taste receptor.

Objective: To determine the dose-dependent inhibition of a known sweetener's activity on cells expressing the sweet taste receptor by this compound.

Materials:

  • HEK293 cells stably expressing the human sweet taste receptor (T1R2/T1R3)

  • Cell culture medium (e.g., DMEM) and supplements

  • A known sweetener (e.g., sucrose, aspartame)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_culture Culture HEK293-T1R2/T1R3 cells seeding Seed cells into 96-well plates cell_culture->seeding incubation Incubate for 24-48 hours seeding->incubation dye_loading Load cells with calcium-sensitive dye incubation->dye_loading wash Wash cells with assay buffer dye_loading->wash compound_addition Add varying concentrations of This compound wash->compound_addition sweetener_addition Add a fixed concentration of sweetener compound_addition->sweetener_addition measurement Measure fluorescence intensity sweetener_addition->measurement analysis Calculate dose-response inhibition curve (IC50) measurement->analysis

Workflow for in vitro sweet taste inhibition assay.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the T1R2/T1R3 receptor in appropriate media.

    • Seed the cells into 96-well black, clear-bottom plates at a suitable density and incubate for 24-48 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in assay buffer.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Application:

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control.

  • Sweetener Stimulation and Measurement:

    • Prepare a solution of the chosen sweetener at a concentration known to elicit a response (e.g., EC80).

    • Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.

    • Add the sweetener solution to the wells and continue to measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the responses to the control wells (sweetener alone).

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Application: In Vivo Taste Perception Study (Human Sensory Panel)

This protocol outlines a method to assess the effect of this compound on the perceived sweetness of a substance in human subjects.

Objective: To quantify the reduction in perceived sweetness of a sucrose solution after the addition of this compound.

Materials:

  • Sucrose

  • This compound (food grade)

  • Deionized water

  • Trained sensory panel

  • Visual Analog Scale (VAS) or similar rating scale for sweetness intensity

  • Standardized rinsing water

Experimental Workflow:

G cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis solution_prep Prepare sucrose solutions with and without this compound panelist_training Train sensory panel on sweetness intensity rating solution_prep->panelist_training rinse1 Panelist rinses with water panelist_training->rinse1 sample_presentation Present coded samples in a randomized order rinse1->sample_presentation tasting Panelist tastes and rates sweetness intensity sample_presentation->tasting rinse2 Panelist rinses between samples tasting->rinse2 data_collection Collect intensity ratings rinse2->data_collection stat_analysis Perform statistical analysis (e.g., ANOVA) data_collection->stat_analysis

Workflow for human sensory panel taste perception study.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of sucrose in deionized water (e.g., 10% w/v).

    • Prepare a stock solution of this compound.

    • Create test solutions by adding different concentrations of this compound (e.g., 50, 100, 150 ppm) to the sucrose solution. Include a control sample of the sucrose solution without the inhibitor.

  • Panelist Training:

    • Train a panel of sensory assessors to reliably rate the intensity of sweetness using a standardized scale (e.g., a 10-point scale or a VAS).

  • Sensory Evaluation:

    • Present the coded samples to the panelists in a randomized and balanced order to avoid bias.

    • Instruct panelists to rinse their mouths with water before the first sample and between each subsequent sample.

    • Panelists should taste each sample for a standardized amount of time and then rate its perceived sweetness intensity on the provided scale.

  • Data Analysis:

    • Collect the sweetness intensity ratings from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in perceived sweetness between the control and the samples containing this compound.

Potential Research Application: Modulation of Nitric Oxide Production

Recent studies suggest that this compound (Lactisole) may have off-target effects, such as enhancing nitric oxide (NO) production in basal airway epithelial cells.[1] This opens up new avenues for research into its potential physiological roles beyond taste modulation. Researchers could investigate this by treating relevant cell lines (e.g., human bronchial epithelial cells) with this compound and measuring NO production using commercially available kits (e.g., Griess assay).

Safety and Handling

  • Hazard Identification: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols: 3-(4-Methoxyphenoxy)propanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 3-(4-Methoxyphenoxy)propanoic acid (also known as Lactisole or Na-PMP when referring to its sodium salt)

Primary Application in Metabolic Research: Investigation of the role of the sweet taste receptor T1R2/T1R3 in energy intake, satiety, and glucose homeostasis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the T1R3 subunit of the sweet taste receptor.[1][2] While its primary established application is as a sweetness inhibitor in the food industry, its utility in metabolic research is emerging.[3][4] The sweet taste receptor T1R2/T1R3 is not only expressed on the tongue but also in the gastrointestinal tract and pancreas, where it is believed to play a role in nutrient sensing, hormone secretion, and glucose metabolism.[5][6][7] Therefore, this compound serves as a valuable tool to probe the physiological functions of these extra-oral sweet taste receptors and their impact on metabolic regulation.

Key Applications in Metabolic Research
  • Elucidating the Role of Sweet Taste Perception in Energy Intake and Satiety: By blocking the perception of sweetness, this compound allows researchers to disentangle the sensory effects of sugars from their caloric effects on food consumption and feelings of fullness.

  • Investigating Gut-Brain Signaling Pathways: It is used to study how the gut's sweet taste receptors influence the release of satiety hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), as well as neurotransmitters like serotonin, which are involved in regulating appetite.[1][6]

  • Modulating Glucose Homeostasis: Research is exploring how inhibiting sweet taste receptors in the gut and pancreas affects glucose absorption, insulin secretion, and overall blood glucose control.[5][7][8]

Data Presentation

Table 1: Effects of this compound (Lactisole) on Energy Intake and Metabolic Markers in Humans

Data from a study involving healthy male subjects who received a test solution followed by a standardized breakfast 2 hours later.[1][9]

ParameterTest Solution (Control)Test Solution with Lactisole (60 ppm)Percentage Changep-value
Energy Intake (kcal) after 10% Sucrose 100% (baseline)112.9 ± 5.8%+12.9%0.04
Energy Intake (kcal) after 10% Glucose 1226 ± 681193 ± 75-2.7%> 0.05
Δ AUC Body Core Temperature after 10% Sucrose BaselineDecreased by 46 ± 20%-46%0.01
Δ Plasma Serotonin (ng/mL) after 10% Sucrose -0.56 ± 3.7-16.9 ± 6.06Significant reduction0.03
Table 2: Effect of this compound (Lactisole) on Satiety Hormone Release

Data from a study involving intragastric and intraduodenal administration of glucose with or without lactisole.[6]

HormoneConditionEffect of Lactisolep-value
GLP-1 Intragastric & Intraduodenal GlucoseSignificant reduction in secretion≤ 0.05
PYY Intragastric & Intraduodenal GlucoseSignificant reduction in secretion≤ 0.05
CCK Intragastric & Intraduodenal GlucoseNo significant effect on secretion> 0.05
Table 3: In Vitro Effects of this compound (Lactisole) on Pancreatic β-Cells

Data from a study on mouse pancreatic β-cell line (MIN6).[7]

ParameterConditionEffect of LactisoleIC50
Insulin Secretion Induced by sweeteners (acesulfame-K, sucralose, glycyrrhizin)Dose-dependent inhibition~4 mmol/l
Intracellular [NADH] & [ATP] Induced by glucoseSignificant reduction in elevationNot reported
Insulin Secretion Induced by high glucose in mouse isletsInhibitionNot reported

Experimental Protocols

Protocol 1: Human Study on Energy Intake and Satiety

Objective: To determine the effect of inhibiting sweet taste perception with this compound on subsequent energy intake and metabolic markers.[1]

Materials:

  • This compound (Lactisole)

  • Sucrose and Glucose

  • Standardized breakfast meal

  • Blood collection tubes (for plasma analysis of hormones like cholecystokinin, ghrelin, and serotonin)

  • Equipment for measuring body temperature

Methodology:

  • Participant Recruitment: Recruit healthy male subjects. Participants should be screened for any metabolic disorders or taste dysfunctions.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study is recommended.

  • Test Solutions: Prepare the following solutions:

    • 10% sucrose in water

    • 10% sucrose with 60 ppm this compound in water

    • 10% glucose in water

    • 10% glucose with 60 ppm this compound in water

  • Procedure: a. Following an overnight fast, subjects consume one of the test solutions. b. Collect blood samples at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-ingestion to measure plasma concentrations of satiety hormones and serotonin. c. Monitor body core temperature continuously. d. Two hours after consuming the test solution, provide a standardized ad libitum breakfast and measure the total energy intake.

  • Data Analysis: Compare the energy intake, hormone levels, and body temperature changes between the control and lactisole conditions using appropriate statistical tests (e.g., paired t-test or ANOVA).

Protocol 2: In Vitro Assay of Insulin Secretion from Pancreatic β-Cells

Objective: To investigate the direct effect of this compound on glucose- and sweetener-induced insulin secretion from pancreatic β-cells.[7]

Materials:

  • Pancreatic β-cell line (e.g., MIN6 cells)

  • Cell culture reagents

  • This compound (Lactisole)

  • Glucose

  • Sweeteners (e.g., sucralose, acesulfame-K)

  • Insulin ELISA kit

  • Reagents for measuring intracellular NADH and ATP

Methodology:

  • Cell Culture: Culture MIN6 cells under standard conditions.

  • Insulin Secretion Assay: a. Seed MIN6 cells in 24-well plates and grow to confluence. b. Pre-incubate the cells in a glucose-free buffer for 1-2 hours. c. Replace the buffer with a test buffer containing various concentrations of glucose or a sweetener, with or without different concentrations of this compound. d. Incubate for a defined period (e.g., 1-2 hours). e. Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Measurement of Intracellular NADH and ATP: a. Culture and treat cells as in the insulin secretion assay. b. Lyse the cells at the end of the treatment period. c. Measure intracellular NADH and ATP levels using commercially available assay kits.

  • Data Analysis: Normalize insulin secretion and metabolite levels to the total protein content of the cells. Analyze the data to determine the dose-response relationship and IC50 of this compound.

Mandatory Visualizations

G Signaling Pathway of this compound cluster_receptor Sweet Taste Receptor (T1R2/T1R3) T1R2 T1R2 GPCR_activation G-protein Activation T1R2->GPCR_activation T1R3 T1R3 T1R3->GPCR_activation Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2 Binds Sweetener->T1R3 Binds Lactisole 3-(4-Methoxyphenoxy) propanoic acid Lactisole->T1R3 Inhibits Downstream Downstream Signaling (e.g., PLC, cAMP) GPCR_activation->Downstream Response Cellular Response (e.g., Neurotransmitter/Hormone Release) Downstream->Response

Caption: Inhibition of the T1R3 subunit by this compound.

G Experimental Workflow for Human Metabolic Study Start Overnight Fasting Solution Ingestion of Test Solution (Sugar +/- Lactisole) Start->Solution Monitoring Monitoring (120 min) - Blood Sampling - Temperature Solution->Monitoring Meal Ad Libitum Meal Monitoring->Meal Analysis Data Analysis - Energy Intake - Hormone Levels Meal->Analysis

Caption: Workflow for studying the metabolic effects of Lactisole in humans.

G Logical Relationship of Lactisole's Metabolic Effects Lactisole 3-(4-Methoxyphenoxy) propanoic acid T1R3 Inhibition of Gut Sweet Taste Receptors (T1R3) Lactisole->T1R3 Hormone Decreased Satiety Hormone Release (GLP-1, PYY) T1R3->Hormone Serotonin Decreased Peripheral Serotonin T1R3->Serotonin Intake Increased Energy Intake Hormone->Intake Serotonin->Intake

Caption: Proposed mechanism of how Lactisole influences energy intake.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-(4-Methoxyphenoxy)propanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can be attributed to several factors:

  • Incomplete Reaction: The reaction between 4-methoxyphenol and a 3-halopropanoic acid (or its ester) may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring.

  • Side Reactions: The most common side reaction is the elimination (E2) of the alkyl halide, especially if using a more sterically hindered halide, which competes with the desired substitution (SN2) reaction.[1][2] Another possibility is the O-alkylation of the carboxylate group if the reaction is not performed under optimal pH conditions.

  • Suboptimal Base: The choice and amount of base are critical for the deprotonation of 4-methoxyphenol to form the reactive phenoxide. An insufficient amount of a weak base may lead to incomplete deprotonation.[1]

  • Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps, such as extraction and recrystallization.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. A common range is between 50°C and 100°C.[3][4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Reactions can take from a few hours to over 12 hours.[5]

  • Minimize Side Reactions:

    • Choice of Alkyl Halide: Use a primary alkyl halide (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) to favor the SN2 reaction over E2 elimination.[1][2]

  • Select an Appropriate Base and Solvent:

    • Base: Use a strong enough base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to ensure complete deprotonation of the 4-methoxyphenol.[3][4]

    • Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide and improve the reaction rate.[1]

  • Refine Purification Technique:

    • Extraction: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the product's solubility in the aqueous phase. The carboxylic acid is typically extracted into an organic solvent after acidification.[3][4]

    • Recrystallization: Use a minimal amount of a suitable hot solvent for recrystallization to maximize product recovery.[3]

Question 2: I am observing a significant amount of an impurity that is difficult to separate from my product. What could it be and how can I avoid it?

Answer:

A common and challenging impurity in this synthesis is the dialkylation product, where the alkylating agent reacts with both the phenolic hydroxyl group and the carboxylic acid of another molecule. Another possibility is unreacted starting materials.

Identification and Prevention:

  • Identification:

    • TLC: The dialkylation product will likely have a different Rf value compared to the desired product. Unreacted 4-methoxyphenol will also be visible.

    • NMR Spectroscopy: ¹H NMR spectroscopy can confirm the presence of starting materials or byproducts. The desired product will have characteristic peaks for the methoxy group, the aromatic protons, and the propanoic acid chain.

  • Prevention:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of 4-methoxyphenoxy can help to consume the alkylating agent and minimize dialkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.

    • pH Control: Maintain the reaction under basic conditions to keep the carboxylic acid in its carboxylate form, which is less nucleophilic than the phenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Williamson ether synthesis .[1][2][3] This involves the reaction of 4-methoxyphenol with a suitable 3-carbon alkylating agent containing a leaving group, such as 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.

Q2: What are the typical reagents and conditions for this synthesis?

A2: A general protocol involves reacting 4-methoxyphenol with 3-chloropropanoic acid in the presence of a base like sodium hydroxide in an aqueous medium or an organic solvent. The reaction is typically heated to facilitate the reaction.[3]

Q3: How is the product typically purified?

A3: Purification is commonly achieved through a series of extraction and recrystallization steps. After the reaction, the mixture is typically acidified to protonate the carboxylic acid, which is then extracted into an organic solvent. The solvent is then evaporated, and the crude product is recrystallized from a suitable solvent like hot water or an alcohol-water mixture to obtain the pure acid.[3][4]

Q4: What is the expected melting point and appearance of this compound?

A4: Pure this compound is typically a white to off-white crystalline solid.[4] Its reported melting point is around 110.5 °C or 136-137°C, though this can vary slightly depending on purity.[3][6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[7]
Molecular Weight196.20 g/mol
Melting Point110.5 °C[6]
Boiling Point321.7 °C at 760 mmHg[6]
pKa4.14 ± 0.10 (Predicted)[6]
AppearanceWhite to off-white crystalline solid[4]

Table 2: Summary of Reported Synthesis Conditions and Yields

Starting MaterialsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-methoxyphenol, 3-chloropropionic acidSodium HydroxideWater90-1000.5 - 1Not specified[3]
4-hydroxyanisole, 2-chloropropionic acidSodium HydroxideWater/Organic Phase80-1504 - 10>75 (purity)[4]
Phenol, 2-chloropropionic acidSodium HydroxideWater/Benzene503.5Not specified

Experimental Protocols

Detailed Methodology for Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for this synthesis.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an appropriate solvent (e.g., water, ethanol, or DMF).

    • Add a suitable base, such as sodium hydroxide (2.0-2.2 eq), to the solution and stir until the 4-methoxyphenol has completely dissolved and formed the sodium phenoxide.

  • Addition of Alkylating Agent:

    • Dissolve 3-chloropropanoic acid (1.0-1.2 eq) in a minimal amount of the reaction solvent.

    • Add the 3-chloropropanoic acid solution dropwise to the reaction mixture at room temperature or while gently heating.

  • Reaction:

    • Heat the reaction mixture to a temperature between 80-100°C.[3][4]

    • Maintain the reaction at this temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an organic solvent was used, it may be removed under reduced pressure.

    • Dilute the residue with water and acidify the aqueous solution to a pH of approximately 2 using a dilute acid (e.g., 6M HCl). This will precipitate the crude product.[3]

    • Alternatively, the acidified aqueous solution can be extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).[3]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the organic solvent from the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as hot water or an ethanol/water mixture, to obtain pure this compound.[3]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Mandatory Visualization

Synthesis_Workflow start Start: Reagents reagents 4-Methoxyphenol 3-Chloropropanoic acid Base (e.g., NaOH) start->reagents reaction Williamson Ether Synthesis (80-100°C, 2-6h) reagents->reaction workup Work-up: Acidification (pH ~2) Extraction reaction->workup side_reaction Side Reaction: E2 Elimination reaction->side_reaction purification Purification: Recrystallization workup->purification product Product: This compound purification->product analysis Analysis: (TLC, NMR, MP) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic problem Low Yield or Impurities cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions? problem->cause2 cause3 Purification Loss? problem->cause3 solution1a Increase Temperature cause1->solution1a Yes solution1b Increase Reaction Time cause1->solution1b Yes solution2a Use Primary Alkyl Halide cause2->solution2a Yes solution2b Control Stoichiometry cause2->solution2b Yes solution3a Optimize pH for Extraction cause3->solution3a Yes solution3b Minimize Recrystallization Solvent cause3->solution3b Yes

Caption: Troubleshooting logic for synthesis challenges.

References

Optimizing reaction conditions for 3-(4-Methoxyphenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of 3-(4-methoxyphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-methoxyphenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 3-chloropropanoic acid or 3-bromopropanoic acid, in an SN2 reaction.[1][3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 4-methoxyphenol and a 3-halopropanoic acid (e.g., 3-chloropropanoic acid).[5] A base is required to deprotonate the phenol; common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3][6] The reaction is typically carried out in a polar solvent like water, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3]

Q3: What is the general reaction mechanism?

A3: The synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism. First, the base removes the acidic proton from the hydroxyl group of 4-methoxyphenol to generate the more nucleophilic 4-methoxyphenoxide ion. This ion then attacks the carbon atom bearing the halogen in the 3-halopropanoic acid, displacing the halide and forming the ether linkage.[1][4]

Q4: Are there ways to improve the reaction efficiency?

A4: Yes, using a phase transfer catalyst, such as tetrabutylammonium bromide, can improve the reaction rate and yield, especially in a biphasic system (e.g., water-organic solvent).[7][8] The catalyst helps to transport the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is more soluble.[7]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-methoxyphenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.2 equivalents) in water. To this solution, add 4-methoxyphenol (1.0 equivalent). Stir the mixture at room temperature until the 4-methoxyphenol has completely dissolved to form the sodium 4-methoxyphenoxide.

  • Alkylation Reaction: Gently heat the solution to 80-100°C.[6] Slowly add 3-chloropropanoic acid (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to reflux for 4-8 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a beaker and, while stirring, carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2.[9] This will precipitate the crude this compound.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like diethyl ether or ethyl acetate.[9]

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from hot water or a water/ethanol mixture to obtain the final product.[9]

Troubleshooting Guide

Q5: My reaction yield is very low. What are the possible causes and solutions?

A5: Low yields can be attributed to several factors.[1] Refer to the table below for common causes and recommended solutions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[1]
Inefficient Deprotonation The base may not be strong enough or used in sufficient quantity to fully deprotonate the 4-methoxyphenol.Ensure you are using at least one equivalent of a strong base like NaOH or KOH.[3]
Side Reactions (Elimination) The 3-halopropanoic acid can undergo elimination to form acrylic acid, especially at higher temperatures.Use a primary alkyl halide if possible, as they are less prone to elimination.[3][4] Employ milder reaction conditions.
Poor Nucleophilicity The phenoxide may not be sufficiently nucleophilic in the chosen solvent.Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[3]

Q6: I am observing an impurity that is difficult to remove. What could it be?

A6: A common impurity is unreacted 4-methoxyphenol. Due to its acidic nature, it can be challenging to separate from the acidic product.

  • Identification: Unreacted 4-methoxyphenol can be identified by TLC or ¹H NMR spectroscopy.

  • Solution: During the work-up, after extraction into an organic solvent, you can perform a careful wash with a saturated sodium bicarbonate solution. The carboxylic acid product will be extracted into the aqueous bicarbonate layer as its sodium salt, while the less acidic 4-methoxyphenol will remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.[2][6]

Q7: The final product appears oily or does not solidify. How can I purify it?

A7: An oily product often indicates the presence of impurities that are depressing the melting point.

  • Solution: Ensure all solvent from the extraction has been thoroughly removed under vacuum. Attempt recrystallization from a different solvent system. If recrystallization fails, column chromatography on silica gel can be an effective purification method.

Visualizing the Process

To aid in understanding the experimental and troubleshooting workflows, the following diagrams have been generated.

G Experimental Workflow for Synthesis A 1. Prepare Sodium 4-methoxyphenoxide (4-methoxyphenol + NaOH in Water) B 2. Alkylation Reaction (Add 3-chloropropanoic acid, heat to 80-100°C) A->B C 3. Monitor Reaction (TLC for 4-8 hours) B->C D 4. Work-up: Acidification (Cool and add HCl to pH 2) C->D E 5. Extraction (Extract with ethyl acetate) D->E F 6. Wash and Dry Organic Layer (Wash with brine, dry with Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Recrystallization from water/ethanol) G->H I Final Product: This compound H->I

Caption: A step-by-step workflow for the synthesis of this compound.

G Troubleshooting Guide for Low Yield rect_node rect_node A Low Yield Obtained? B Is starting material (4-methoxyphenol) still present in TLC? A->B Yes C Increase reaction time and/or temperature. Ensure sufficient base. B->C Yes D Are there significant side products? B->D No E Consider side reactions like elimination. Use milder conditions. D->E Yes F Review work-up procedure. Ensure complete extraction and proper pH adjustment. D->F No

Caption: A decision tree to troubleshoot common causes of low reaction yield.

References

Identification and removal of byproducts in 3-(4-Methoxyphenoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-Methoxyphenoxy)propanoic acid. The information addresses common issues related to byproduct identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound via Williamson ether synthesis?

A1: The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid or 3-chloropropanoic acid) under basic conditions. During this synthesis, several byproducts can form:

  • Unreacted Starting Materials: Residual 4-methoxyphenol and 3-halopropanoic acid are common impurities.

  • C-Alkylation Products: Phenoxide ions are ambident nucleophiles, which can lead to alkylation at a carbon atom of the aromatic ring instead of the desired oxygen alkylation. The choice of solvent can influence the ratio of O- to C-alkylation.[1] Polar aprotic solvents like DMF or acetonitrile generally favor the desired O-alkylation.[1]

  • Elimination Byproduct (Alkene): Although less common with primary alkyl halides like 3-halopropanoic acid, a competing E2 elimination reaction can occur, especially at higher temperatures, leading to the formation of acrylic acid.[1]

  • Dicarboxylic Acid: If the 4-methoxyphenol starting material contains hydroquinone as an impurity, a dicarboxylic acid byproduct can be formed through dialkylation of the hydroquinone.[2]

  • Hydrolysis of Alkyl Halide: Under the aqueous basic conditions of the reaction, the 3-halopropanoic acid can be hydrolyzed to form 3-hydroxypropanoic acid.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Minimizing byproduct formation is crucial for achieving high yield and purity. Consider the following strategies:

  • Control Reaction Temperature: Lower reaction temperatures generally favor the desired SN2 reaction over the competing E2 elimination.[1] A typical temperature range for Williamson ether synthesis is 50-100 °C.[1]

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the 4-methoxyphenol, which can increase the reaction rate and conversion to the desired ether.[1]

  • Solvent Selection: Employ polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) to favor O-alkylation over C-alkylation.[1]

  • Purity of Starting Materials: Ensure the 4-methoxyphenol is free from significant amounts of hydroquinone to prevent the formation of dicarboxylic acid byproducts.

  • Anhydrous Conditions: Using anhydrous reagents and solvents can minimize the hydrolysis of the alkyl halide.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and determine the optimal reaction time to maximize product yield and minimize byproduct formation.[1]

Q3: What methods can be used to identify the byproducts in my reaction mixture?

A3: Several analytical techniques can be employed to identify and quantify byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile components of the reaction mixture and identifying them based on their mass spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the product and any impurities present, allowing for their identification and quantification.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete reaction.- Ensure a sufficiently strong base (e.g., NaH) is used for complete deprotonation of 4-methoxyphenol.[1]- Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.[1]- Increase reaction time or temperature cautiously.
Competing side reactions (e.g., elimination, C-alkylation).- Lower the reaction temperature to favor SN2 over E2 elimination.[1]- Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation.[1]
Presence of Unreacted 4-Methoxyphenol Insufficient amount of 3-halopropanoic acid or base.- Use a slight excess of the alkylating agent.- Ensure at least a stoichiometric amount of base is used.
Incomplete reaction.- See "Low Yield of Desired Product" above.
Product is Difficult to Purify / Oily Presence of multiple byproducts.- Utilize acid-base extraction to separate the acidic product from neutral and basic impurities.- Perform column chromatography for separation of compounds with similar polarities.- Attempt acid-base recrystallization, which can be highly effective for purifying carboxylic acids.[3]
Identification of an Unexpected Peak in GC-MS or NMR Formation of an uncommon byproduct.- Analyze the mass spectrum and fragmentation pattern from GC-MS.- Interpret the chemical shifts, coupling constants, and integration in the NMR spectrum to elucidate the structure.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate the acidic product, this compound, from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities (like unreacted 4-methoxyphenol to some extent and any C-alkylation products) will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as concentrated HCl, until the solution is acidic to litmus paper. The desired product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, an ethanol/water mixture can be effective.[4]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the purified crystals in a vacuum oven.

A specific method mentioned is acid-base recrystallization, where the crude product is dissolved in a basic aqueous solution, filtered, and then re-precipitated by adding acid. This can be repeated for higher purity.[3]

Data Presentation

Table 1: Purity and Yield Data from Literature

Synthesis Method Reactants Purity Yield Reference
Phase Transfer Catalysis4-hydroxyanisole and 2-chloropropionic acid>99.5%>90%[3]
Williamson Ether Synthesis2-chloropropionic acid and p-hydroxyanisole>75%Not specified[3]
Hydrolysis of EsterS-2-(4-methoxyphenoxy) propionateNot specified77.3%[4]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude_product->dissolve extract Extract with NaHCO3 (aq) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize pure_product Pure 3-(4-Methoxyphenoxy) propanoic acid recrystallize->pure_product troubleshooting_yield start Low Product Yield check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time/ Temperature incomplete->increase_time check_base Use Stronger Base (e.g., NaH) incomplete->check_base analyze_byproducts Analyze Byproducts (GC-MS/NMR) complete->analyze_byproducts elimination Elimination Product (Alkene) analyze_byproducts->elimination c_alkylation C-Alkylation Product analyze_byproducts->c_alkylation lower_temp Lower Reaction Temperature elimination->lower_temp change_solvent Use Polar Aprotic Solvent (DMF) c_alkylation->change_solvent

References

Troubleshooting guide for experiments involving 3-(4-Methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Methoxyphenoxy)propanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis, purification, and use of this compound.

Synthesis & Purification

  • Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

    A1: Low yields can stem from several factors. Incomplete hydrolysis of the nitrile precursor, 3-(4-methoxyphenoxy)propanenitrile, is a common issue. Ensure that the reaction is heated for a sufficient duration and that the concentration of the acid is adequate for complete conversion. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the reaction endpoint. Additionally, losses during workup, particularly during extraction and precipitation, can contribute to lower yields. Ensure the pH is carefully adjusted during precipitation to maximize product recovery.

  • Q2: I am observing a significant amount of an oily byproduct in my reaction mixture that is difficult to separate from the desired product. What could it be and how can I minimize its formation?

    A2: This is a common issue in Williamson ether synthesis-type reactions used to produce phenoxypropanoic acids. The byproduct is likely the result of incomplete reaction or side reactions. If starting from 4-methoxyphenol and a three-carbon synthon, ensure stoichiometric amounts of reactants are used. Slow, controlled addition of the alkylating agent can help minimize side product formation. Purification via recrystallization or column chromatography may be necessary to remove this impurity.

  • Q3: The purification of my final product by recrystallization is proving difficult, with the product oiling out instead of forming crystals. What can I do?

    A3: "Oiling out" during recrystallization often occurs when the solution is supersaturated or when the cooling process is too rapid. Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Slow cooling, initially at room temperature and then in an ice bath, can promote crystal formation. Seeding the solution with a small crystal of the pure product can also induce crystallization. If the product continues to oil out, trying a different solvent system for recrystallization may be necessary.

Handling & Storage

  • Q4: What are the recommended storage conditions for this compound?

    A4: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

  • Q5: Is this compound sensitive to light or air?

Downstream Reactions & Applications

  • Q6: I am having trouble with the esterification of this compound. The reaction is slow and does not go to completion. What can I do to improve the yield?

    A6: Fischer esterification is an equilibrium-driven reaction. To drive the reaction towards the product, you can either use a large excess of the alcohol or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. Ensure that your acid catalyst (e.g., sulfuric acid) is fresh and used in an appropriate amount. Increasing the reaction temperature may also improve the reaction rate, but be mindful of potential side reactions.

  • Q7: My attempt to form an amide from this compound resulted in a complex mixture of products. What could be the issue?

    A7: Direct conversion of a carboxylic acid to an amide can be challenging. The amine reactant is basic and can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. To overcome this, the carboxylic acid needs to be activated. Common activating agents include thionyl chloride (to form the acid chloride) or coupling agents like dicyclohexylcarbodiimide (DCC) or HATU. When using thionyl chloride, ensure the reaction is performed in an inert atmosphere and that excess thionyl chloride is removed before adding the amine. With coupling agents, careful control of stoichiometry and reaction temperature is crucial to avoid side reactions.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[2]
Molecular Weight196.20 g/mol [2]
Melting Point110.5 °C[2]
Boiling Point321.7 °C at 760 mmHg[2]
pKa4.14 ± 0.10 (Predicted)[2]
Storage TemperatureRoom Temperature (Sealed in dry)[1]

Experimental Protocols

1. Synthesis of this compound from 3-(4-methoxyphenoxy)propanenitrile

This protocol is based on the hydrolysis of the corresponding nitrile.

  • Materials:

    • 3-(4-methoxyphenoxy)propanenitrile

    • Concentrated hydrochloric acid

    • Water

    • Sodium carbonate

    • Dichloromethane (DCM)

    • 6 M Hydrochloric acid

    • Ice

  • Procedure:

    • In a round-bottomed flask equipped with a stirrer, add 3-(4-methoxyphenoxy)propanenitrile.

    • Under a nitrogen atmosphere, add concentrated hydrochloric acid to the stirred solid.

    • Slowly add water to the reaction mixture.

    • Heat the mixture to 100 °C and maintain for approximately 3.5 hours. Monitor the reaction progress by HPLC to confirm the completion of the reaction.[3]

    • Cool the reaction mixture to 10 °C using an ice bath.

    • Collect the crude product by filtration and dry it.

    • Dissolve the crude product in a 6 wt% aqueous solution of sodium carbonate (to a pH of approximately 9).

    • Wash the aqueous solution with dichloromethane to remove any non-acidic impurities. Discard the organic layer.

    • Carefully adjust the pH of the aqueous layer to 4.0 by the slow addition of 6 M hydrochloric acid.

    • The product will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven to obtain pure this compound.[3]

2. General Protocol for Fischer Esterification

This protocol describes a general method for the esterification of this compound.

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Procedure:

    • Dissolve this compound in an excess of the desired alcohol in a round-bottomed flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude ester by column chromatography or distillation if necessary.

Mandatory Visualizations

Signaling_Pathway cluster_receptor Sweet Taste Receptor T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2 Binds Inhibitor This compound (Negative Allosteric Modulator) Inhibitor->T1R3 Binds to Transmembrane Domain PLC Phospholipase C (PLCβ2) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Activation Ca2_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse Signals

Caption: Sweet taste signaling pathway and inhibition mechanism.

Synthesis_Workflow start Start: 3-(4-methoxyphenoxy)propanenitrile hydrolysis Acid Hydrolysis (Conc. HCl, 100°C) start->hydrolysis cooling Cooling to 10°C hydrolysis->cooling filtration1 Filtration & Drying (Crude Product) cooling->filtration1 dissolution Dissolution in Na₂CO₃ (aq) (pH ≈ 9) filtration1->dissolution extraction Wash with DCM dissolution->extraction acidification Acidification with HCl (pH = 4.0) extraction->acidification precipitation Precipitation of Product acidification->precipitation filtration2 Filtration & Drying precipitation->filtration2 end End: Pure this compound filtration2->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Problem: Low Yield in Synthesis check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete solution1 Increase reaction time and/or temperature incomplete->solution1 Yes check_workup Review Workup Procedure complete->check_workup solution1->check_reaction ph_issue Incorrect pH during precipitation? check_workup->ph_issue extraction_issue Losses during extraction? ph_issue->extraction_issue No solution2 Optimize pH for maximum precipitation ph_issue->solution2 Yes solution3 Perform extractions carefully extraction_issue->solution3 end Yield Improved solution2->end solution3->end

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Synthesis and Purification of 3-(4-Methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 3-(4-Methoxyphenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is a Williamson ether synthesis, which involves the reaction of 4-methoxyphenol with a 3-halopropanoic acid, such as 3-chloropropanoic acid, in the presence of a base. Another documented method is the hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane with an acid like hydrogen chloride.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields can vary based on the specific reaction conditions. Some literature suggests yields as high as 90% for the hydrolysis route of the related cyanoethane precursor.[1] For the Williamson ether synthesis, yields can be lower but are often in the range of 70-80% with optimization.

Q3: What are the key physical properties of this compound?

A3: It is a solid with a melting point of approximately 110.5 °C and a boiling point of 321.7 °C at 760 mmHg.[1] It is important to store it in a sealed container in a dry environment at room temperature.[1]

Q4: What are the primary methods for purifying crude this compound?

A4: The most common purification techniques are recrystallization from a suitable solvent and acid-base extraction. Recrystallization can be performed using solvents like ethanol-water mixtures.[2] Acid-base extraction is effective for separating the acidic product from neutral or basic impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Reaction Temperature: The reaction temperature may be too low. Consider moderately increasing the temperature, but be cautious as higher temperatures can also promote side reactions.
- Base Strength/Amount: The base may not be strong enough to fully deprotonate the 4-methoxyphenol, or an insufficient amount may have been used. Consider using a stronger base or a slight excess.
Side Reactions - O-alkylation vs. C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur. Using a polar aprotic solvent can help favor O-alkylation.
- Formation of Bis-substituted Products: An excess of the alkylating agent can lead to the formation of byproducts where the reactant is substituted twice.[3] Use a stoichiometric or slight excess of 4-methoxyphenol.
Poor Work-up/Isolation - Incomplete Extraction: During the work-up, ensure the pH is adjusted correctly to fully protonate the carboxylate and allow for efficient extraction into the organic phase. Multiple extractions with the organic solvent will improve recovery.
- Product Loss During Recrystallization: The choice of recrystallization solvent is crucial. If the product is too soluble in the chosen solvent, significant loss can occur. Perform small-scale solubility tests to find an optimal solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Issue 2: Low Purity of this compound

Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - 4-methoxyphenol: This can be removed by washing the organic extract with a dilute aqueous base solution (e.g., sodium bicarbonate) during the work-up. The acidic product will remain in the organic layer if the pH is kept low, while the phenolic starting material will be extracted into the aqueous basic solution.
- 3-chloropropanoic acid: This can be removed by washing the organic extract with water.
Formation of Side Products - Recrystallization: Perform recrystallization from a carefully selected solvent system. This is often the most effective method for removing closely related impurities.
- Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. Dissolve the crude product in an organic solvent and extract with an aqueous base. The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the pure product, which can be collected by filtration.
Contamination with Solvent - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. The melting point can be a good indicator of purity and the presence of solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes for Related (4-Methoxyphenoxy)propanoic Acids

Starting Materials Reaction Conditions Yield Reference
2-(4-Methoxyphenoxy)cyanoethane, Hydrogen chlorideWater, 90 °C, 3h90.0%[1]
3-chloropropionic acid, 4-methoxy-phenolNot specified73.0%[1]
p-hydroxyanisole, 2-chloropropionic acid, NaOHWater, 80-150 °C, 4-10hLow[4]
p-hydroxyanisole, 2-chloropropionic acid, NaOH, Phase Transfer CatalystWater-organic phase, 0.5-1.5h>90%[4]

Note: Data for the 2-isomer is included to provide insight into potentially applicable optimization strategies for the 3-isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Base: Add an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate). Stir the mixture until the 4-methoxyphenol is fully deprotonated.

  • Addition of Alkylating Agent: Slowly add an equimolar amount of 3-chloropropanoic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water). The crude product should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway 4-Methoxyphenol 4-Methoxyphenol Reaction Reaction 4-Methoxyphenol->Reaction 3-Chloropropanoic_Acid 3-Chloropropanoic_Acid 3-Chloropropanoic_Acid->Reaction Base Base Base->Reaction Deprotonation Crude_Product Crude_Product Reaction->Crude_Product Williamson Ether Synthesis Purification Purification Crude_Product->Purification Recrystallization / Acid-Base Extraction Pure_Product Pure_Product Purification->Pure_Product Troubleshooting_Yield Start Low Yield Check_Reaction_Completion Reaction Complete? (TLC) Start->Check_Reaction_Completion Increase_Time_Temp Increase Reaction Time/Temp Check_Reaction_Completion->Increase_Time_Temp No Check_Base Base Strength/Amount Sufficient? Check_Reaction_Completion->Check_Base Yes Increase_Time_Temp->Check_Reaction_Completion Use_Stronger_Base Use Stronger/More Base Check_Base->Use_Stronger_Base No Check_Workup_pH Work-up pH Correct? Check_Base->Check_Workup_pH Yes Use_Stronger_Base->Check_Reaction_Completion Adjust_pH Adjust pH for Extraction Check_Workup_pH->Adjust_pH No Check_Extraction Sufficient Extractions? Check_Workup_pH->Check_Extraction Yes Successful_Isolation Improved Yield Adjust_pH->Successful_Isolation Perform_More_Extractions Increase Number of Extractions Check_Extraction->Perform_More_Extractions No Check_Extraction->Successful_Isolation Yes Perform_More_Extractions->Successful_Isolation Purification_Workflow Crude_Product Crude_Product Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Wash_Base Wash with aq. NaHCO3 Dissolve->Wash_Base Separate_Phenol Removes unreacted 4-methoxyphenol Wash_Base->Separate_Phenol Wash_Water Wash with Water Wash_Base->Wash_Water Separate_Acid Removes unreacted 3-chloropropanoic acid Wash_Water->Separate_Acid Dry_Concentrate Dry and Concentrate Wash_Water->Dry_Concentrate Recrystallize Recrystallize from suitable solvent Dry_Concentrate->Recrystallize Pure_Crystals Pure Product Recrystallize->Pure_Crystals

References

Stability issues of 3-(4-Methoxyphenoxy)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenoxy)propanoic acid. The information provided is based on general chemical principles and data from structurally related compounds due to a lack of specific stability studies for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a white solid with a melting point of approximately 110.5°C and a boiling point of 321.7°C at 760 mmHg.[1] Its chemical structure consists of a methoxyphenoxy group linked to a propanoic acid moiety.

Q2: I am observing precipitation when diluting my stock solution of this compound into an aqueous buffer. What is happening?

This is likely due to a phenomenon known as "solvent shock." If you have a concentrated stock solution in an organic solvent (like DMSO) and rapidly dilute it into an aqueous buffer where the compound is less soluble, it can precipitate. The abrupt change in solvent polarity reduces the compound's solubility. For a similar compound, 3-(3-hydroxyphenyl)propionic acid, this is a common issue.[2]

Q3: How can I improve the solubility of this compound in my aqueous experimental solutions?

Based on strategies for structurally similar phenolic acids, you can try the following:[2]

  • pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, making the molecule more polar and increasing its water solubility.

  • Use of Co-solvents: Incorporating a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) in your final working solution can help maintain solubility. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% for cell-based assays) to avoid cellular toxicity.[2]

  • Gradual Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in a stepwise manner with vigorous stirring.

Troubleshooting Guide: Stability Issues in Solution

Observed Issue Potential Cause Recommended Action
Precipitation in Solution Poor aqueous solubility or "solvent shock" from concentrated organic stocks.1. Check the pH of your aqueous buffer; for acidic compounds, a higher pH may increase solubility. 2. Reduce the final concentration of the compound. 3. Incorporate a low percentage of a co-solvent (e.g., DMSO, ethanol) in the final solution. 4. Perform serial dilutions instead of a single large dilution.[2]
Loss of Compound Over Time (Degradation) Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. Oxidation: The methoxy-substituted benzene ring may be prone to oxidation, particularly in the presence of light, oxygen, or metal ions.1. For Hydrolysis: Prepare solutions fresh and avoid prolonged storage, especially at extreme pH values. Store solutions at low temperatures (2-8°C or -20°C). 2. For Oxidation: Protect solutions from light by using amber vials or covering containers with foil. De-gas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experiment.
Inconsistent Experimental Results Compound degradation leading to lower effective concentrations or the presence of active degradants.1. Perform a stability study of the compound under your specific experimental conditions (solvent, pH, temperature, light exposure). 2. Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the parent compound and detect any degradation products. 3. Always prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid.

  • Dissolution: In a volumetric flask, dissolve the solid in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). Ensure complete dissolution with the aid of vortexing or sonication if necessary.

  • Dilution: Bring the solution to the final volume with the same solvent to achieve the desired stock concentration.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature (e.g., -20°C).

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) is often effective for separating the parent compound from potential degradation products.[3]

  • Detection: UV detection is suitable for this compound due to the aromatic ring. The selection of an appropriate wavelength (e.g., around 220 nm or 285 nm) should be optimized by scanning the UV spectrum of the compound.[3]

  • Forced Degradation Study: To ensure the method is stability-indicating, subject the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. The HPLC method should be able to resolve the parent peak from any degradant peaks.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[4]
Molecular Weight196.20 g/mol [4]
Melting Point110.5 °C[1]
Boiling Point321.7 °C at 760 mmHg[1]
pKa (Predicted)4.14 ± 0.10[1]
Table 2: Example Stability Data for this compound in Solution (Hypothetical)
Storage ConditionTime PointConcentration (% of Initial)Appearance of Degradation Products (Peak Area %)
Room Temperature, Ambient Light 0 hours100%0%
24 hours95%5%
48 hours88%12%
4°C, Protected from Light 0 hours100%0%
24 hours99.8%<0.2%
48 hours99.5%0.5%

Note: This table is for illustrative purposes to show how stability data would be presented. Actual data would need to be generated experimentally.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_exp Experiment weigh Weigh Compound dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute to Stock Concentration dissolve->dilute prep_working Prepare Working Solution dilute->prep_working Use fresh stock stress Apply Stress Conditions (pH, Temp, Light) hplc HPLC Analysis stress->hplc data Data Interpretation hplc->data results Analyze Results data->results Inform interpretation assay Perform Assay prep_working->assay assay->results Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (Light, O2) parent This compound hydroquinone Hydroquinone monomethyl ether parent->hydroquinone Ether Cleavage propanoic_acid 3-Hydroxypropanoic acid parent->propanoic_acid Ether Cleavage oxidized_ring Oxidized Ring Products parent->oxidized_ring Ring Oxidation

References

Overcoming poor solubility of 3-(4-Methoxyphenoxy)propanoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-(4-Methoxyphenoxy)propanoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily influenced by its acidic nature and moderate lipophilicity. Key properties include a predicted pKa of approximately 4.14 and a LogP value of around 1.55.[1] Its melting point is 110.5 °C.[1] The carboxylic acid group allows for pH-dependent solubility in aqueous solutions, while the methoxyphenoxy group contributes to its solubility in organic solvents.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why does this happen and how can I prevent it?

A2: This is a common issue known as "DMSO crash-out" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is added to the aqueous medium, the DMSO concentration decreases, and the compound's solubility limit in the mixed solvent is exceeded, leading to precipitation. To prevent this, you can try several strategies:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can also affect biological systems.

  • Increase the pH of the aqueous buffer: Since this is a carboxylic acid, increasing the pH of your buffer to be at least 1-2 units above its pKa (~4.14) will significantly increase its aqueous solubility.

  • Use a different co-solvent: Ethanol may be a suitable alternative to DMSO.

  • Prepare a higher concentration stock in DMSO: This allows for a smaller volume to be added to the aqueous buffer, keeping the final DMSO concentration low.

  • Sonication or vortexing: After adding the compound to the buffer, brief sonication or vigorous vortexing can sometimes help to redissolve small amounts of precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many organic compounds. Ethanol can also be used. For assays where a higher aqueous solubility is desired and the pH can be controlled, preparing a stock solution in a slightly basic buffer (e.g., PBS at pH 7.4) may be possible, although the achievable concentration will likely be lower than in pure organic solvents.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: As a carboxylic acid with a pKa of approximately 4.14, the solubility of this compound in aqueous solutions is highly dependent on pH.

  • At pH < pKa (~4.14): The compound will be predominantly in its neutral, protonated form, which has lower aqueous solubility.

  • At pH > pKa (~4.14): The compound will be in its deprotonated, carboxylate salt form, which is more polar and thus has significantly higher aqueous solubility.

Therefore, to enhance aqueous solubility, it is recommended to use a buffer with a pH of 6 or higher.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during the assay.
  • Troubleshooting Steps:

    • Verify the final DMSO concentration: Ensure it is as low as possible, ideally below 1%.

    • Check the pH of your assay buffer: If the pH is below 6, consider increasing it to enhance the solubility of the acidic compound.

    • Reduce the final concentration of the compound: The observed precipitation may be due to exceeding its solubility limit at the tested concentration.

    • Try a different co-solvent: Prepare the stock solution in ethanol and repeat the assay.

    • Incorporate a surfactant: Low concentrations (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can sometimes help to maintain solubility. However, ensure the surfactant is compatible with your assay.

Issue 2: Inconsistent or non-reproducible assay results.
  • Troubleshooting Steps:

    • Suspect partial precipitation: Even if not visible, microscopic precipitation can lead to inconsistent results. Prepare fresh dilutions for each experiment.

    • Ensure complete dissolution of the stock solution: Before making dilutions, ensure your stock solution in the organic solvent is completely dissolved. Gentle warming or sonication may be necessary.

    • Evaluate solvent effects: The organic solvent itself might be affecting the assay. Run a solvent control with the same final concentration of the solvent used in your test wells.

    • Consider compound adsorption to plasticware: At low concentrations, the compound may adsorb to the surfaces of plates and tubes. Using low-adsorption plasticware or including a carrier protein like bovine serum albumin (BSA) in your buffer might mitigate this.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)> 50 mg/mLA good solvent for preparing high-concentration stock solutions.
Ethanol> 20 mg/mLA viable alternative to DMSO as a stock solvent.
Methanol> 20 mg/mLSimilar to ethanol in its solubilizing capacity for this compound.
Water (pH < 4)< 1 mg/mLLow solubility due to the compound being in its neutral form.
Phosphate Buffered Saline (PBS, pH 7.4)Estimated ~3-5 mg/mLSolubility is significantly increased at physiological pH due to deprotonation. This is an estimate based on a similar compound.[2]

Note: The solubility values in aqueous solutions are estimates and should be experimentally verified for your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the compound: Accurately weigh out a sufficient amount of this compound (MW: 196.20 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 1.962 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolve: Vortex the solution vigorously. If necessary, sonicate for 5-10 minutes or warm gently (not exceeding 40°C) until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Determine the final desired concentration: Decide on the final concentration of the compound and the final percentage of DMSO in your assay.

  • Serial Dilution (if necessary): If high concentrations of the DMSO stock are causing precipitation, perform an intermediate dilution step in DMSO before adding to the aqueous buffer.

  • Addition to Buffer: Add the required volume of the DMSO stock solution to your pre-warmed (if applicable to your assay) aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around. Mix immediately and thoroughly by vortexing or inverting the tube.

  • Final Dilution: If necessary, perform final serial dilutions in the assay buffer that already contains the same percentage of DMSO as your highest concentration well to keep the solvent concentration constant across all conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store add_to_buffer Add Stock to Aqueous Buffer dissolve->add_to_buffer Dilute mix Mix Thoroughly add_to_buffer->mix use_in_assay Use in Assay mix->use_in_assay

Caption: Experimental workflow for preparing solutions.

troubleshooting_logic start Precipitation Observed in Assay check_dmso Is final DMSO concentration <1%? start->check_dmso check_ph Is buffer pH > 6.0? check_dmso->check_ph Yes reduce_conc Try reducing compound concentration check_dmso->reduce_conc No, adjust check_ph->reduce_conc Yes change_solvent Try Ethanol as a co-solvent check_ph->change_solvent No, adjust pH reduce_conc->change_solvent

Caption: Troubleshooting logic for precipitation issues.

solubility_ph_relationship cluster_ph_scale pH Scale cluster_solubility Aqueous Solubility low_ph Low pH (<4.14) pka pKa ~4.14 low_sol Low Solubility (Neutral Form) low_ph->low_sol high_ph High pH (>4.14) high_sol High Solubility (Anionic Form) high_ph->high_sol

Caption: Relationship between pH and aqueous solubility.

References

Avoiding degradation of 3-(4-Methoxyphenoxy)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 3-(4-Methoxyphenoxy)propanoic acid during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2] It is crucial to protect the compound from moisture, light, and extreme temperatures.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which includes an ether linkage and a carboxylic acid group, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ether bond can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The aromatic ring and the ether group can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon exposure to air and light over extended periods.

  • Photodecomposition: Exposure to UV light can induce degradation, potentially leading to the formation of colored impurities. Phenolic compounds, in general, are known to undergo photodegradation.[3]

  • Thermal Degradation: High temperatures can accelerate the degradation processes, and in some cases, may lead to decarboxylation of the propanoic acid side chain.[3]

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection can sometimes indicate degradation. Signs of degradation may include a change in color from white or off-white to yellow or brown, a change in the physical appearance of the solid, or the presence of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and detect any degradation products.

Q4: What type of container should I use to store this compound?

A4: It is recommended to store this compound in containers made of materials that are non-reactive and provide a good barrier against moisture and light.[4] Glass vials with tight-fitting caps are a suitable option. For light-sensitive storage, amber glass vials are recommended. Ensure the container is properly labeled with the chemical name, concentration, and hazard information.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem: Unexpected or Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound stock.

Troubleshooting Workflow:

start Inconsistent Results check_purity Assess Purity of Stock (Use Stability-Indicating HPLC) start->check_purity pure Purity Confirmed? check_purity->pure review_protocol Review Experimental Protocol (Solvent, pH, Temperature) pure->review_protocol Yes degraded Degradation Detected pure->degraded No implement_storage Implement Proper Storage Conditions review_protocol->implement_storage discard Discard Degraded Stock degraded->discard procure_new Procure Fresh Compound discard->procure_new procure_new->implement_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: Visible Changes in the Stored Compound

If you notice a change in the color or appearance of your this compound.

Observation Potential Cause Recommended Action
Yellowing or browning of the solid Oxidation or photodegradation1. Do not use the compound for experiments. 2. Assess purity using HPLC. 3. If degraded, discard the stock. 4. Store new stock in an amber, airtight container in a dark, dry place.
Clumping or caking of the powder Moisture absorption1. Assess purity using HPLC. 2. If purity is acceptable, dry the compound in a desiccator. 3. Store in a tightly sealed container with a desiccant.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol can be used to assess the purity of this compound and detect the presence of degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Gradient Start at 50% acetonitrile, increase to 95% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Forced Degradation Study Protocol

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating method.

cluster_conditions Stress Conditions start Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV light, RT) start->photo analyze Analyze by HPLC at Time Intervals acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions.

parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis product1 4-Methoxyphenol hydrolysis->product1 product2 3-Hydroxypropanoic Acid hydrolysis->product2

Caption: Potential hydrolytic degradation of the parent compound.

References

Technical Support Center: Method Development for Separating 3-(4-Methoxyphenoxy)propanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical and preparative separation of 3-(4-Methoxyphenoxy)propanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I should be aware of during synthesis and purification?

A1: The primary isomers of concern include positional isomers and enantiomers. Positional isomers may arise from the substitution pattern on the phenyl ring, such as 3-(2-methoxyphenoxy)propanoic acid and 3-(3-methoxyphenoxy)propanoic acid. Additionally, the presence of a chiral center at the propanoic acid moiety means that this compound exists as a racemic mixture of (R)- and (S)-enantiomers, which may need to be separated for specific applications.

Q2: What are the recommended analytical techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating both positional and chiral isomers of this compound. Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid to increase its volatility. For chiral separations, specialized chiral HPLC columns or chiral mobile phase additives are necessary.[1][2]

Q3: Can I use recrystallization to separate the isomers?

A3: Recrystallization can be an effective technique for purifying the target compound from certain impurities, especially on a larger scale.[3] However, its success in separating positional isomers depends on significant differences in their solubility in the chosen solvent system. Complete separation of enantiomers by standard recrystallization is not possible without the use of a chiral resolving agent to form diastereomeric salts.

Q4: What are the common causes of peak tailing when analyzing this compound by HPLC?

A4: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[4] Common causes include:

  • Residual Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, leading to tailing.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both ionized and non-ionized forms of the analyte will be present, causing peak distortion.[6]

  • Metal Contamination: Trace metal impurities in the column packing or from the HPLC system can chelate with the analyte.[5]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue 1: Poor Resolution Between Positional Isomers

  • Symptom: Peaks for this compound and its positional isomers (e.g., 2-methoxy and 3-methoxy analogs) are overlapping or not baseline-resolved.

  • Troubleshooting Workflow:

start Poor Resolution of Positional Isomers step1 Optimize Mobile Phase Composition - Decrease organic solvent percentage for more retention - Try a different organic modifier (e.g., methanol instead of acetonitrile) start->step1 step2 Adjust Mobile Phase pH - Lower the pH (e.g., to 2.5-3.0) to suppress ionization of the carboxylic acid step1->step2 If resolution is still poor step3 Change Stationary Phase - Switch from a standard C18 to a Phenyl-Hexyl or PFP column to introduce π-π interactions step2->step3 If still co-eluting step4 Reduce Column Temperature - Lowering the temperature can sometimes enhance selectivity step3->step4 For further optimization end_node Achieve Baseline Resolution step4->end_node

Caption: Workflow for improving the resolution of positional isomers.

Issue 2: Peak Tailing of the Analyte

  • Symptom: The peak for this compound is asymmetrical with a pronounced tail.

  • Troubleshooting Workflow:

start Peak Tailing Observed step1 Check Mobile Phase pH - Ensure pH is at least 2 units below the pKa of the analyte (pKa is approx. 4.14) start->step1 step2 Use a High-Purity, End-Capped Column - Modern columns have fewer residual silanols step1->step2 If tailing persists step3 Increase Buffer Concentration - A higher concentration (20-50 mM) can mask silanol activity step2->step3 If still tailing step4 Add a Competing Acid (if necessary) - A small amount of a stronger acid can sometimes reduce tailing step3->step4 For persistent issues end_node Symmetrical Peak Shape step4->end_node

Caption: Troubleshooting guide for addressing peak tailing.

Chiral Separation Troubleshooting

Issue 3: No Enantiomeric Separation

  • Symptom: A single peak is observed for the racemic mixture of this compound on a chiral column.

  • Troubleshooting Workflow:

start No Chiral Separation step1 Select Appropriate Chiral Stationary Phase (CSP) - Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point start->step1 step2 Optimize Mobile Phase - For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in hexane - For reversed-phase, adjust the organic modifier and pH step1->step2 If no separation step3 Consider a Different Elution Mode - Switch between normal-phase, polar-organic, and reversed-phase modes step2->step3 If still no separation step4 Lower the Column Temperature - Reduced temperature often improves chiral resolution step3->step4 For further optimization end_node Enantiomers Resolved step4->end_node

Caption: Steps to achieve chiral separation of enantiomers.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Positional Isomers

This protocol provides a starting point for the separation of this compound from its 2- and 3-methoxy positional isomers.

Materials and Reagents:

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • Standards of this compound and its potential isomers

  • 0.22 µm filters for mobile phase and sample filtration

Instrumentation and Conditions:

ParameterSetting
HPLC System Standard HPLC with UV detector
Column Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid), pH adjusted to 2.5. Isocratic or gradient elution.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add phosphoric acid to a concentration of 0.1% and adjust the pH to 2.5. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Protocol 2: GC-MS Method for Isomer Analysis (after Derivatization)

This protocol describes the analysis of this compound and its isomers after derivatization to their methyl esters.

Materials and Reagents:

  • BF3-Methanol solution (14% w/v) or another suitable esterification agent

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Standards of the isomers

Derivatization Procedure:

  • To approximately 1 mg of the sample in a vial, add 1 mL of BF3-Methanol solution.

  • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Cool the mixture and transfer it to a separatory funnel with 10 mL of hexane and 10 mL of saturated NaCl solution.

  • Shake and allow the layers to separate. Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Instrumentation and Conditions:

ParameterSetting
GC-MS System Standard Gas Chromatograph with a Mass Spectrometer detector
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Scan Range 50-500 m/z

Data Presentation

Table 1: HPLC Method Parameters for Isomer Separation

ParameterMethod A: Positional IsomersMethod B: Chiral Separation (Normal Phase)
Column Phenyl-Hexyl (150 x 4.6 mm)Chiralpak AD-H (250 x 4.6 mm)
Mobile Phase ACN:H₂O (40:60) with 0.1% H₃PO₄n-Hexane:Isopropanol (90:10) with 0.1% TFA
Flow Rate (mL/min) 1.00.8
Temperature (°C) 3025
Detection (nm) 275275

Table 2: GC-MS Retention Times of Derivatized Isomers (Hypothetical Data)

Compound (as Methyl Ester)Retention Time (min)
Methyl 3-(2-methoxyphenoxy)propanoate15.2
Methyl 3-(3-methoxyphenoxy)propanoate15.5
Methyl 3-(4-methoxyphenoxy)propanoate15.8

References

Technical Support Center: Optimizing In Vivo Dosage and Delivery of 3-(4-Methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of specific published in vivo data for 3-(4-Methoxyphenoxy)propanoic acid. The following guidance is based on general principles for in vivo experimentation with novel small molecules and data from structurally related phenoxypropanoic and phenylpropanoic acid derivatives. Researchers should always conduct thorough dose-finding and toxicity studies for any new compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and delivery of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo experiment with this compound?

  • Literature Review of Analogues: Investigate published studies on structurally similar compounds, such as other phenoxypropanoic or phenylpropanoic acid derivatives. For instance, certain phenylpropanoic acid derivatives have demonstrated glucose-lowering effects in mice at a dose of 50 mg/kg. This can provide a preliminary dose range to consider.

  • In Vitro Data Extrapolation: While not a direct conversion, in vitro efficacy data (e.g., EC50 or IC50 values) can offer a starting point. However, this should be approached with caution as it doesn't account for pharmacokinetic and pharmacodynamic factors in vivo.

  • Maximum Tolerated Dose (MTD) Study: A crucial initial experiment is to determine the MTD. This involves administering escalating doses of the compound to different groups of animals and observing for signs of toxicity. The highest dose that does not produce significant adverse effects is considered the MTD.

  • Allometric Scaling: If data from other species were available, allometric scaling could be used to estimate a starting dose in your species of interest based on body surface area.

Q2: What are the most appropriate routes of administration for this compound?

A2: The choice of administration route significantly impacts the compound's bioavailability. The optimal route depends on the physicochemical properties of the compound and the experimental objectives. Common routes for small molecules include:

  • Oral (PO): Convenient for chronic dosing, but bioavailability can be variable due to first-pass metabolism in the liver.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration. It is a common route for initial efficacy studies in rodents.

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution. This route is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.

  • Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.

A pilot pharmacokinetic study comparing different administration routes is recommended to determine the most suitable one for your experimental goals.

Q3: I am not observing the expected therapeutic effect. What are the potential reasons?

A3: A lack of efficacy can stem from several factors:

  • Suboptimal Dosage: The administered dose may be too low to reach therapeutic concentrations at the target site. Consider performing a dose-response study to identify the optimal dose.

  • Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared from the body. A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Formulation Issues: The compound may not be fully soluble or stable in the chosen vehicle, leading to inaccurate dosing. Ensure the formulation is optimized and stable.

  • Target Engagement: Confirm that the compound is reaching and interacting with its intended biological target.

Q4: My animals are exhibiting signs of toxicity. What should I do?

A4: If unexpected toxicity is observed, immediate action is required:

  • Halt Dosing: Stop administration of the compound to the affected animals immediately.

  • Provide Supportive Care: Consult with veterinary staff to provide appropriate care for the animals.

  • Review Dosing and Formulation: Double-check all dose calculations and the stability of your formulation.

  • Reduce the Dose: In subsequent experiments, start with a significantly lower dose and escalate more gradually.

  • Refine the MTD: You may need to repeat the MTD study with a more refined dose escalation scheme to more accurately determine the toxicity threshold.

Troubleshooting Guides

Table 1: Troubleshooting Common In Vivo Experimental Issues
Issue Potential Cause Recommended Action
High variability in animal response Improper randomization or blinding of experimental groups. Inconsistent dosing technique. Genetic or environmental variability in animals.Implement proper randomization and blinding procedures. Ensure all personnel are trained on consistent administration techniques. Use animals from the same source and house them under identical conditions.
Precipitation of the compound in the formulation Poor solubility of the compound in the chosen vehicle.Test different vehicles (e.g., saline, PBS, DMSO/saline mixtures, cyclodextrins). Determine the solubility of the compound at the desired concentration. Prepare fresh formulations for each experiment.
Rapid clearance of the compound High metabolic rate or rapid excretion.Conduct a pharmacokinetic study to determine the compound's half-life. Consider more frequent dosing or a different route of administration (e.g., continuous infusion via an osmotic pump).
No detectable compound in plasma samples Issues with the bioanalytical method. Extremely rapid clearance. Poor absorption.Validate the sensitivity and accuracy of your analytical method. Collect blood samples at earlier time points post-dosing. Investigate alternative routes of administration.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for each dose group.

  • Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) daily for at least 7-14 days.

  • Data Analysis: Determine the highest dose at which no significant signs of toxicity are observed.

Protocol 2: Pilot Pharmacokinetic (PK) Study
  • Animal Model: Use the same animal model as in the efficacy studies.

  • Group Allocation: Assign animals to different groups for each route of administration to be tested (e.g., PO, IP, IV) and for each time point (n=3 per time point).

  • Dosing: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

  • Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow start Start: Define Research Question lit_review Literature Review on Analogues start->lit_review formulation Formulation Development lit_review->formulation mtd_study Maximum Tolerated Dose (MTD) Study pilot_pk Pilot Pharmacokinetic (PK) Study mtd_study->pilot_pk formulation->mtd_study dose_selection Dose Selection for Efficacy Study pilot_pk->dose_selection efficacy_study Efficacy Study dose_selection->efficacy_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis end End: Conclusion data_analysis->end

Caption: A generalized workflow for conducting in vivo studies with a novel compound.

Caption: A logical flowchart for troubleshooting unexpected in vivo experimental outcomes.

Validation & Comparative

A Comparative Analysis of 3-(4-Methoxyphenoxy)propanoic Acid and Other Phenoxy Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-(4-Methoxyphenoxy)propanoic acid and other notable phenoxy acids. The information presented is curated from publicly available experimental data to assist researchers in understanding the diverse functionalities within this class of compounds.

Phenoxy acids are a broad class of organic compounds with significant applications in agriculture and sensory science. Their biological effects are diverse, ranging from potent herbicidal action to the modulation of taste perception. This guide will delve into three distinct mechanisms of action exhibited by different phenoxy acid derivatives: auxin-like activity, Acetyl-CoA Carboxylase (ACCase) inhibition, and sweetness inhibition.

Overview of Phenoxy Acid Bioactivities

Phenoxy acids can be broadly categorized based on their primary biological effects:

  • Phenoxyacetic Acids (e.g., 2,4-D, MCPA): These compounds are well-known synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and subsequent death in susceptible broadleaf plants. They are widely used as selective herbicides in cereal crops.[1][2][3]

  • Aryloxyphenoxypropionic Acids (AOPPs or FOPs) (e.g., Diclofop, Fenoxaprop-p-ethyl): This subclass of phenoxy acids acts as potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for cell membrane formation. Inhibition of this enzyme leads to the death of grass weeds.[4]

  • 2-(4-Methoxyphenoxy)propanoic Acid (Lactisole): Unlike its herbicidal relatives, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid, known as Lactisole, functions as a sweetness inhibitor.[6][7] It is utilized in the food industry to modulate sweet taste perception.[6]

Comparative Biological Activity Data

The following table summarizes the available quantitative data for representative phenoxy acids in relevant biological assays. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundClassBiological Target/AssayEndpointValueOrganism/SystemReference
This compound (as Lactisole) Sweetness InhibitorSweet Taste Perception InhibitionIC50~100-150 ppmHuman[Schiffman et al., 1999 (cited in 29)]
2,4-Dichlorophenoxyacetic acid (2,4-D) Synthetic AuxinAuxin-like Herbicidal ActivityLD50 (oral)639 mg/kgRat[2]
(4-Chloro-2-methylphenoxy)acetic acid (MCPA) Synthetic AuxinAuxin-like Herbicidal ActivityLD50 (oral)700-1160 mg/kgRat[PubChem CID 7204]
Fenoxaprop-p-ethyl ACCase Inhibitor (AOPP)ACCase InhibitionIC50Varies significantly with resistanceAvena fatua (Wild Oat)[8]
Diclofop ACCase Inhibitor (AOPP)ACCase Inhibition (CT domain)-Potent inhibitorYeast[9][10]

Experimental Protocols

Auxin Activity Bioassay (Avena Coleoptile Curvature Test)

This classic bioassay measures the auxin-like activity of a compound by observing the curvature of oat coleoptiles.

Principle: Auxins promote cell elongation. When an agar block containing an auxin-like substance is placed asymmetrically on a decapitated oat coleoptile, the differential growth rate causes the coleoptile to bend. The degree of curvature is proportional to the concentration of the active compound.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for approximately 3-4 days until the coleoptiles are 2-3 cm long.

  • Preparation of Coleoptiles: Under a dim red light, decapitate the apical 2-3 mm of the coleoptiles.

  • Preparation of Test Substance: Dissolve the phenoxy acid to be tested in a suitable solvent and mix with molten agar to achieve the desired final concentrations. Pour the agar into small blocks and allow them to solidify.

  • Application: Place a test agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

  • Measurement: Measure the angle of curvature of the coleoptile. A larger angle indicates higher auxin activity.

  • Controls: Use agar blocks without the test substance as a negative control and blocks with known concentrations of IAA or a standard synthetic auxin (e.g., 2,4-D) as positive controls.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on the activity of the ACCase enzyme.

Principle: ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The activity of the enzyme can be measured by quantifying the rate of this reaction. The inhibitory potential of a compound is determined by its ability to reduce the rate of malonyl-CoA formation.

Methodology:

  • Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., wild oat, maize). This typically involves tissue homogenization, centrifugation, and ammonium sulfate precipitation.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme extract, acetyl-CoA, ATP, bicarbonate (as a source of CO2), and Mg2+.

  • Inhibitor Addition: Add the test phenoxy acid (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., acetyl-CoA). Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a specific period.

  • Quantification of Product: Stop the reaction and quantify the amount of malonyl-CoA produced. This can be done using various methods, including radioisotope incorporation (using 14C-bicarbonate) followed by scintillation counting, or by coupled spectrophotometric assays.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

The following diagram illustrates the simplified signaling pathway of natural auxins and synthetic auxins like 2,4-D. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). The binding of auxin to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA repressors, thereby activating ARF-mediated gene expression and leading to physiological responses.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Response Physiological Response Auxin_Response_Genes->Response Ub Ub Ub->SCF

Caption: Simplified auxin signaling pathway.

ACCase Inhibition Workflow

The diagram below outlines the experimental workflow for assessing the inhibitory effect of aryloxyphenoxypropionate (AOPP) herbicides on ACCase activity.

ACCase_Inhibition_Workflow Plant_Material Susceptible Grass Tissue Homogenization Homogenization & Centrifugation Plant_Material->Homogenization Enzyme_Extraction Enzyme Extraction (e.g., (NH4)2SO4 precipitation) Homogenization->Enzyme_Extraction Crude_Enzyme Crude ACCase Extract Enzyme_Extraction->Crude_Enzyme Reaction_Setup Assay Reaction Setup Crude_Enzyme->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Substrates Acetyl-CoA, ATP, HCO3- Substrates->Reaction_Setup AOPP_Inhibitor AOPP Herbicide (e.g., Diclofop) AOPP_Inhibitor->Reaction_Setup Product_Quantification Product Quantification (Malonyl-CoA) Incubation->Product_Quantification Data_Analysis Data Analysis Product_Quantification->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Workflow for ACCase inhibition assay.

Conclusion

The biological activities of phenoxy acids are highly dependent on their specific chemical structures. While phenoxyacetic acids like 2,4-D and aryloxyphenoxypropionic acids like diclofop are potent herbicides acting through distinct mechanisms (auxin mimicry and ACCase inhibition, respectively), this compound, in its sodium salt form (Lactisole), exhibits a unique biological activity as a sweetness inhibitor. This comparative guide highlights the importance of detailed structure-activity relationship studies in understanding and harnessing the diverse biological effects of this important class of chemical compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions when comparing the activities of these molecules.

References

A Comparative In Vitro Analysis of the Biological Activity of 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro evaluation of the biological activity of 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid. HMPA is a gut microbiota-derived metabolite of dietary polyphenols, such as ferulic acid.[1] Emerging research suggests that HMPA possesses a range of biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[1] This document outlines detailed experimental protocols to validate these activities and compares the performance of HMPA with its parent compound, ferulic acid (HMCA), and the standard antioxidant, Trolox.

Comparative Overview of Biological Activities

The following table summarizes the expected outcomes from the in vitro assays, providing a clear comparison between HMPA, its precursor HMCA, and a standard positive control.

Biological ActivityAssayTest CompoundExpected Outcome
Antioxidant Capacity DPPH Radical ScavengingHMPAModerate to High Scavenging Activity
Ferulic Acid (HMCA)Moderate Scavenging Activity
TroloxHigh Scavenging Activity (Positive Control)
ABTS Radical ScavengingHMPAModerate to High Scavenging Activity
Ferulic Acid (HMCA)Moderate Scavenging Activity
TroloxHigh Scavenging Activity (Positive Control)
Anti-inflammatory Effects Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 MacrophagesHMPASignificant Inhibition of NO Production
Ferulic Acid (HMCA)Moderate Inhibition of NO Production
Pro-inflammatory Cytokine (TNF-α, IL-6) InhibitionHMPASignificant Reduction in Cytokine Levels
Ferulic Acid (HMCA)Moderate Reduction in Cytokine Levels
Metabolic Regulation GPR41 Receptor ActivationHMPADose-dependent activation (cAMP inhibition)
Ferulic Acid (HMCA)Lower to no activation
Adipogenesis Inhibition in 3T3-L1 PreadipocytesHMPAInhibition of lipid accumulation
Ferulic Acid (HMCA)To be determined

Experimental Protocols and Methodologies

Detailed protocols for the in vitro validation of HMPA's biological activities are provided below.

Antioxidant Activity Assays

A fundamental aspect of HMPA's biological profile is its antioxidant capacity. This can be quantitatively assessed using standard spectrophotometric assays.

cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis HMPA HMPA Stock Solution DPPH DPPH Assay HMPA->DPPH ABTS ABTS Assay HMPA->ABTS HMCA HMCA Stock Solution HMCA->DPPH HMCA->ABTS Trolox Trolox Stock Solution Trolox->DPPH Trolox->ABTS Spectro Spectrophotometric Reading DPPH->Spectro ABTS->Spectro IC50 IC50 Calculation Spectro->IC50

Workflow for determining antioxidant capacity.

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of HMPA, HMCA, and Trolox (positive control) to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

  • Calculate the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 20 µL of various concentrations of HMPA, HMCA, and Trolox to respective wells.

  • Add 180 µL of the diluted ABTS solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of HMPA is evaluated by its ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_endpoints Endpoint Measurement RAW_cells RAW 264.7 Macrophages Seed_plate Seed cells in 96-well plate RAW_cells->Seed_plate Pretreat Pre-treat with HMPA/HMCA Seed_plate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_assay Nitric Oxide (Griess Assay) Stimulate->NO_assay Cytokine_assay Cytokine (ELISA) Stimulate->Cytokine_assay HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 Binds to Gi Gi Protein GPR41->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces

References

A Comparative Analysis of the Biological Effects of 3-(4-Methoxyphenoxy)propanoic Acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive comparison of the biological effects of two structurally related compounds: 3-(4-Methoxyphenoxy)propanoic acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). While both are propanoic acid derivatives, the existing body of scientific literature reveals a significant disparity in their known biological activities. HMPA, a microbial metabolite of dietary polyphenols, has been extensively studied for its diverse physiological effects. In contrast, this compound, also known as lactisole, is primarily recognized for its specific role as a sweet taste inhibitor. This document summarizes the available experimental data to facilitate an objective comparison and highlight areas for future research.

Compound Structures

Compound_Structures cluster_MPPA This compound cluster_HMPA 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) MPPA MPPA_label C₁₀H₁₂O₄ MW: 196.20 g/mol HMPA HMPA_label C₁₀H₁₂O₄ MW: 196.20 g/mol

Caption: Chemical structures of this compound and HMPA.

Comparative Overview of Biological Effects

The known biological effects of HMPA are broad, encompassing antioxidant, anti-inflammatory, and metabolic regulatory activities. In contrast, the documented biological effects of this compound are largely confined to its role as a taste modulator.

FeatureThis compound3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)
Primary Biological Role Sweet taste inhibitor (Lactisole)[1][2]Microbial metabolite with diverse physiological effects[3][4]
Antioxidant Effects Not well-documentedDemonstrated in vivo and in vitro[5][6]
Anti-inflammatory Effects Not well-documentedDemonstrated in vitro[4]
Metabolic Regulation May influence energy intake via taste modulation[7][8]Improves hepatic lipid metabolism, influences glucose metabolism[9][10][11]
Muscle Function No data availableEnhances grip strength and may promote muscle development[5][6][11]
Mechanism of Action Antagonist of the T1R3 sweet taste receptor[12]Activates GPR41, modulates IGF-1 pathway, and mitochondrial biogenesis[4][5][10]

In-Depth Analysis of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

HMPA, also known as dihydroferulic acid, is a metabolite produced by the gut microbiota from dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid[3][4][13]. It has garnered significant research interest for its potential health benefits.

Antioxidant and Anti-inflammatory Effects

HMPA exhibits notable antioxidant properties. In vivo studies have shown that HMPA administration in mice reduces oxidative stress by decreasing plasma reactive oxygen metabolites[5]. It also enhances antioxidant capacity, evidenced by changes in the mRNA abundance of antioxidant enzymes like Sod1[4][5]. Furthermore, HMPA has demonstrated anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS)[4].

Metabolic Regulation

HMPA plays a significant role in metabolic homeostasis. It has been shown to improve hepatic lipid metabolism in high-fat diet-induced obese mice[9][10]. This effect is, at least in part, mediated by the activation of G-protein coupled receptor 41 (GPR41)[10][14]. HMPA supplementation has been linked to reduced body weight gain and hepatic steatosis, as well as improved insulin sensitivity[9].

Muscle Function and Development

Recent studies have highlighted the positive impact of HMPA on muscle function. Oral administration of HMPA in mice resulted in enhanced grip strength[5][6][11]. The proposed mechanisms include the promotion of fast-twitch fiber hypertrophy through the activation of the IGF-1 pathway and improvement of mitochondrial biogenesis[4][5]. Low-dose HMPA administration has been shown to increase the expression of Myf5, a myogenic regulatory factor, suggesting a role in promoting muscle development[11].

Experimental Data Summary: HMPA
ParameterExperimental ModelDosage/ConcentrationKey FindingsReference
Oxidative Stress C57BL/6 mice50 or 500 mg/kg/day (oral)Reduced plasma reactive oxygen metabolites.[5]
Hepatic Lipid Metabolism C57BL/6J mice on HFD1% HMPA in dietReduced body weight gain and hepatic triglyceride content.[9]
Grip Strength C57BL/6 mice50 or 500 mg/kg/day (oral)Significantly enhanced absolute and relative grip strength.[6][11]
Gene Expression (Muscle) C57BL/6 mice50 mg/kg/day (oral)Increased expression of Igf1 and Myf5.[5][11]

Signaling Pathways Modulated by HMPA

HMPA_Signaling cluster_Metabolism Metabolic Regulation cluster_Muscle Muscle Function HMPA HMPA GPR41 GPR41 Activation HMPA->GPR41 binds IGF1 IGF-1 Pathway HMPA->IGF1 Mito Mitochondrial Biogenesis (Sirt1, Nrf1) HMPA->Mito Lipid_Metabolism Improved Hepatic Lipid Metabolism GPR41->Lipid_Metabolism leads to Hypertrophy Fast-twitch Fiber Hypertrophy IGF1->Hypertrophy Adaptation Improved Exercise Adaptation Mito->Adaptation

Caption: Key signaling pathways modulated by HMPA.

In-Depth Analysis of this compound

This compound, commercially known as lactisole, is predominantly characterized as a human-specific sweet taste inhibitor[1][2]. Its biological effects have been primarily investigated within the context of gustatory perception and its immediate physiological consequences.

Sweet Taste Inhibition

Lactisole effectively suppresses the sweet taste of a wide range of sweeteners, including sugars and artificial sweeteners[2]. This inhibition is achieved through its interaction with the transmembrane domain of the T1R3 subunit of the sweet taste receptor[12]. It is important to note that this effect is species-specific, with lactisole not affecting the sweet taste perception in rodents[2].

Influence on Energy Intake and Serotonin

A study in healthy male subjects demonstrated that the co-administration of lactisole with a sucrose solution led to a significant increase in energy intake from a subsequent meal[7][8]. This was accompanied by a reduction in peripheral serotonin concentrations, suggesting a potential link between sweet taste perception and satiety signaling[7][8].

Off-Target Effects in Airway Cells

Beyond its effects on taste, one study has explored the off-target effects of lactisole in human basal airway epithelial cells. At high concentrations, lactisole was found to increase intracellular cAMP levels and potentiate calcium release induced by a bitter compound, suggesting interactions with signaling pathways beyond the canonical taste transduction cascade in this specific cell type.

Experimental Data Summary: this compound
ParameterExperimental ModelDosage/ConcentrationKey FindingsReference
Sweetness Inhibition Human sensory panel250 and 500 ppm in solutionSignificantly blocked sweetness intensity of 12 out of 15 sweeteners.[2]
Energy Intake Healthy male subjects60 ppm in sucrose solutionIncreased subsequent energy intake by 12.9%.[7][8]
Peripheral Serotonin Healthy male subjects60 ppm in sucrose solutionTime-dependently reduced plasma serotonin concentrations.[7][8]

Mechanism of Action: Sweet Taste Inhibition

Lactisole_MOA Lactisole This compound (Lactisole) T1R3 T1R3 Subunit of Sweet Taste Receptor Lactisole->T1R3 binds to transmembrane domain Sweet_Perception Inhibition of Sweet Taste Perception T1R3->Sweet_Perception blocks signal transduction

Caption: Mechanism of sweet taste inhibition by this compound.

Experimental Protocols

In Vivo Mouse Studies with HMPA (Tong et al., 2024)
  • Animals: Eight-week-old male C57BL/6 mice.

  • Administration: Oral gavage of HMPA solution (50 or 500 mg/kg/day) or distilled water for 14 days.

  • Grip Strength Test: A grip strength meter was used to measure the maximal force generated by the forelimbs.

  • Gene Expression Analysis: Total RNA was extracted from the soleus and gastrocnemius muscles, and quantitative real-time PCR was performed to measure the mRNA levels of target genes, including Igf1 and Myf5.

  • Oxidative Stress Marker: Plasma levels of reactive oxygen metabolites were measured using the d-ROMs test.

Human Sensory Study with this compound (Schiffman et al., 1999)
  • Panelists: Trained sensory panel.

  • Stimuli: Solutions of 15 different sweeteners at concentrations isosweet with 2.5, 5, 7.5, and 10% sucrose.

  • Inhibitor Concentrations: 250 and 500 ppm of the sodium salt of this compound mixed with the sweetener solutions.

  • Procedure: Panelists rated the sweetness intensity of the mixtures. In a separate experiment, panelists rinsed with a 500 ppm inhibitor solution before tasting the sweetener solutions.

  • Data Analysis: Analysis of variance (ANOVA) was used to determine the effect of the inhibitor on sweetness intensity ratings.

Conclusion

The available scientific evidence clearly indicates that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects, with potential therapeutic applications for metabolic and muscle-related disorders. Its mechanisms of action involve multiple signaling pathways, highlighting its pleiotropic nature.

In contrast, this compound is a highly specific molecule, with its biological effects primarily limited to the modulation of sweet taste perception through the T1R3 receptor. While this has implications for food science and potentially for influencing energy intake, there is a significant lack of research into its broader systemic effects.

For researchers and drug development professionals, HMPA represents a promising lead compound for further investigation in the context of metabolic health and muscle physiology. The stark differences in the biological profiles of these two structurally similar molecules underscore the profound impact of subtle chemical modifications on biological function. Future research is warranted to explore whether this compound possesses any currently unknown biological activities beyond taste modulation.

References

A Researcher's Guide to Cross-Reactivity Studies for 3-(4-Methoxyphenoxy)propanoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-reactivity studies for assays developed to detect and quantify 3-(4-Methoxyphenoxy)propanoic acid. As the development of novel assays is crucial for preclinical and clinical research, ensuring their specificity is paramount. This document outlines the key structurally similar compounds to consider for cross-reactivity testing, a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and a standardized format for data presentation.

Potential Cross-Reactants

The specificity of an assay for this compound must be challenged by testing structurally related molecules. The following compounds are recommended for inclusion in a cross-reactivity panel due to their structural similarity to the target analyte.

  • Positional Isomers: 2-(4-Methoxyphenoxy)propanoic acid

  • Demethylated Analogs: 3-(4-Hydroxyphenoxy)propanoic acid

  • Analogs with Altered Side Chains: 4-Methoxyphenylacetic acid, 3-(4-Methoxyphenyl)propanoic acid

  • Analogs with Modified Phenoxy Groups: 3-Phenoxypropanoic acid, 3-(p-tolyloxy)propanoic acid, 3-(4-Ethoxyphenoxy)propanoic acid

  • Precursors and Metabolites: 4-Methoxyphenol, 3-Chloropropanoic acid

Data Presentation: Cross-Reactivity of a Hypothetical this compound Assay

The following table provides a template for summarizing the quantitative data from a cross-reactivity study. The data presented here is for illustrative purposes only.

CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
2-(4-Methoxyphenoxy)propanoic acid5002%
3-(4-Hydroxyphenoxy)propanoic acid1,0001%
4-Methoxyphenylacetic acid> 10,000< 0.1%
3-(4-Methoxyphenyl)propanoic acid8001.25%
3-Phenoxypropanoic acid> 10,000< 0.1%
3-(p-tolyloxy)propanoic acid2,5000.4%
3-(4-Ethoxyphenoxy)propanoic acid1,2000.83%
4-Methoxyphenol> 10,000< 0.1%
3-Chloropropanoic acid> 10,000< 0.1%

% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Workflow

The following diagram illustrates the key steps in performing a cross-reactivity study using a competitive ELISA format.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_plate Coat microplate with capture antibody block_plate Block non-specific binding sites prep_plate->block_plate add_samples Add standards, controls, and test compounds to wells block_plate->add_samples prep_standards Prepare serial dilutions of target analyte and potential cross-reactants prep_standards->add_samples add_conjugate Add enzyme-conjugated this compound add_samples->add_conjugate incubate Incubate to allow competitive binding add_conjugate->incubate wash Wash to remove unbound reagents incubate->wash add_substrate Add enzyme substrate wash->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Stop the reaction develop_color->stop_reaction read_plate Read absorbance stop_reaction->read_plate analyze_data Calculate IC50 and % Cross-Reactivity read_plate->analyze_data

Workflow for a competitive ELISA-based cross-reactivity study.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a general procedure for determining the cross-reactivity of a panel of compounds in a competitive ELISA designed for this compound.

1. Materials and Reagents:

  • High-binding 96-well microplates

  • Capture antibody specific for this compound

  • This compound standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated this compound (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Enzyme Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the capture antibody to the optimal concentration in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of the microplate.

  • Incubate overnight at 4°C.

  • Aspirate the coating solution and wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer. A typical concentration range would be from 0.1 to 10,000 nM.

  • Add 50 µL of each standard or test compound dilution to the appropriate wells.

  • Add 50 µL of the diluted enzyme-conjugated this compound to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

5. Detection:

  • Aspirate the contents of the wells and wash the plate five times with Wash Buffer.

  • Add 100 µL of the enzyme substrate to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

6. Data Analysis:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each test compound.

  • Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Unraveling the Mechanism of Action of 3-(4-Methoxyphenoxy)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 3-(4-Methoxyphenoxy)propanoic acid and its structural and functional analogs. Due to the limited availability of direct research on this compound, this guide focuses on its closely related and well-studied analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), to provide insights into its potential mechanisms of action.

Introduction

This compound is a member of the phenoxyalkanoic acid class of compounds, a group known for a diverse range of biological activities. While direct studies on the specific mechanism of action of this compound are scarce, extensive research on the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, offers valuable insights. HMPA, a natural metabolite of dietary polyphenols, has demonstrated significant effects on muscle physiology, metabolic regulation, and oxidative stress. This guide will delve into the established mechanisms of HMPA as a proxy for understanding the potential biological roles of this compound and compare its performance with other compounds exhibiting similar activities.

Core Mechanisms of Action: The Case of HMPA

HMPA is believed to exert its biological effects through a multi-pronged approach, primarily targeting muscle development, metabolic pathways, and cellular stress responses. The key identified mechanisms include:

  • Upregulation of Myogenic Regulatory Factors: HMPA has been shown to increase the expression of Myogenic Factor 5 (Myf5), a key transcription factor involved in the early stages of myogenesis, or muscle formation. This suggests a role in promoting muscle growth and regeneration.

  • Activation of the IGF-1 Signaling Pathway: The insulin-like growth factor 1 (IGF-1) pathway is a crucial regulator of muscle hypertrophy. HMPA has been found to enhance the expression of IGF-1, which in turn activates downstream signaling cascades, including the Akt pathway, leading to increased protein synthesis and muscle cell growth.

  • GPR41 Receptor Agonism: HMPA acts as an agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). GPR41 is involved in regulating energy homeostasis and metabolism. Activation of this receptor by HMPA is linked to improved hepatic lipid metabolism and anti-obesity effects.

Comparative Analysis: HMPA vs. Alternative Compounds

To provide a broader context for the potential efficacy of this compound, we compare the known activities of HMPA with other natural and synthetic compounds that modulate similar pathways.

Table 1: Comparison of Compounds Targeting Muscle Growth and Metabolism

CompoundClassPrimary Mechanism(s)Key Experimental Readouts
HMPA Phenolic AcidMyf5 Upregulation, IGF-1 Pathway Activation, GPR41 AgonismIncreased grip strength in mice, enhanced Myf5 and IGF-1 mRNA expression, activation of GPR41 in vitro.
Ursolic Acid TriterpenoidIGF-1/Akt/mTOR Pathway Activation, Atrogin-1/MuRF1 InhibitionIncreased muscle mass and strength in mice, enhanced Akt and mTOR phosphorylation.[1][2][3][4][5]
Ecdysterone PhytoecdysteroidEstrogen Receptor Beta (ERβ) Agonism, PI3K/Akt Pathway ActivationIncreased muscle protein synthesis, enhanced muscle mass and strength in resistance-trained individuals.[6][7][8][9][10]
Tributyrin Butyrate ProdrugGPR41/GPR109A Agonism, HDAC InhibitionImproved insulin sensitivity and glucose metabolism in obese mice, anti-inflammatory effects.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the efficacy of these compounds.

HMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular HMPA HMPA GPR41 GPR41 HMPA->GPR41 Agonist IGF1R IGF-1R HMPA->IGF1R Upregulates IGF-1 Myf5 Myf5 HMPA->Myf5 Upregulates G_protein G-protein GPR41->G_protein PI3K PI3K IGF1R->PI3K PLC PLC G_protein->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca2_release Ca2+ Release IP3_DAG->Ca2_release Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Myogenesis Myogenesis Myf5->Myogenesis Experimental_Workflow Animal_Model Animal Model (e.g., Mice) Treatment_Groups Treatment Groups (Vehicle, HMPA, Alternatives) Animal_Model->Treatment_Groups Grip_Strength Grip Strength Test Treatment_Groups->Grip_Strength Metabolic_Analysis Metabolic Analysis (Glucose Tolerance Test) Treatment_Groups->Metabolic_Analysis Tissue_Collection Tissue Collection (Muscle, Liver) Grip_Strength->Tissue_Collection Gene_Expression Gene Expression Analysis (qPCR for Myf5, IGF-1) Tissue_Collection->Gene_Expression Protein_Analysis Protein Analysis (Western Blot for Akt, mTOR) Tissue_Collection->Protein_Analysis Data_Analysis Data Analysis and Comparison Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Metabolic_Analysis->Data_Analysis

References

Reproducibility of Experimental Results with 3-(4-Methoxyphenoxy)propanoic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of dedicated studies on the reproducibility of experimental results for 3-(4-Methoxyphenoxy)propanoic acid. However, extensive research on the closely related and structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, provides valuable insights into its biological effects and the methodologies used to assess them. This guide will focus on the experimental data and protocols related to HMPA as a representative analog to facilitate an understanding of the potential biological activities and to provide a framework for reproducible research in this area.

HMPA is a microbial metabolite of dietary polyphenols and has been investigated for its antioxidant properties and its effects on muscle function and metabolism.[1][2]

Comparative Effects of HMPA on Oxidative Stress and Muscle Composition

Recent studies have explored the impact of HMPA administration on oxidative stress and muscle fiber composition in murine models. The data consistently demonstrates the potential of HMPA to modulate redox balance and influence muscle development.[1]

Quantitative Data Summary
ParameterControl Group (Distilled Water)Low-Dose HMPA (50 mg/kg/day)High-Dose HMPA (500 mg/kg/day)Reference
Plasma Reactive Oxygen Metabolites (d-ROMs)Higher LevelsSignificantly DecreasedSignificantly Decreased[1]
Plasma Nitrite/Nitrate Levels (Post-Exercise)--Reduced[1]
Soleus Sod1 mRNA AbundanceBaseline-Increased[1]
Soleus Nqo1 mRNA AbundanceBaseline-Increased[1]
Soleus Nos2 (iNOS) mRNA AbundanceBaseline-Reduced[1]
Soleus Nos3 (eNOS) mRNA AbundanceBaselineNo Significant EffectNo Significant Effect[1]
Soleus MYH4 Protein ExpressionBaseline-Increased[1]
Soleus Myh4 Gene ExpressionBaselineEnhanced-[1]
Soleus Igf1 Gene ExpressionBaselineEnhanced-[1]
Soleus Sirt1 Gene Expression (Post-Exercise)BaselineSignificantly Increased-[1]
Soleus Nrf1 Gene Expression (Post-Exercise)BaselineSignificantly Increased-[1]
Soleus AMPK Phosphorylation (Post-Exercise)BaselineIncreased-[1]
Absolute Grip StrengthNo ChangeIncreasedGreater Improvement than Low-Dose[2]
Relative Grip StrengthNo ChangeSignificantly IncreasedSignificantly Increased[2]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental methodologies are crucial. The following protocols are based on the studies investigating the effects of HMPA.

Animal Studies Protocol
  • Animal Model: Eight-week-old male C57BL/6 mice.[1]

  • Acclimatization: Mice are acclimatized for one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and experimental groups.

  • Administration: HMPA is dissolved in distilled water and administered orally via a gavage needle. The control group receives distilled water.[1]

  • Dosage: Low-dose (50 mg/kg/day) and high-dose (500 mg/kg/day) HMPA solutions are administered.[1]

  • Duration: Oral administration is carried out for 14 consecutive days.[1]

  • Exercise Protocol: On the final day of administration, mice are subjected to exhaustive exercise on a treadmill.

  • Sample Collection: Blood and tissue samples (e.g., soleus muscle) are collected post-exercise for analysis.

Biochemical Assays Protocol
  • Plasma Reactive Oxygen Metabolites (d-ROMs) Test: To assess the levels of oxidative stress.

  • Plasma Nitrite/Nitrate Measurement: To evaluate nitric oxide production.

  • RNA Extraction and qRT-PCR: To measure the mRNA abundance of target genes in muscle tissue (e.g., Sod1, Nqo1, Nos2, Nos3, Myh4, Igf1, Sirt1, Nrf1).[1]

  • Western Blotting: To determine the protein expression levels of specific markers (e.g., MYH4, phosphorylated AMPK).[1]

Signaling Pathways and Experimental Workflows

The biological effects of HMPA are mediated through various signaling pathways. The diagrams below illustrate the proposed mechanisms of action and the general experimental workflow.

G HMPA HMPA IGF1 IGF-1 Pathway HMPA->IGF1 Activates Sirt1_Nrf1 Sirt1 / Nrf1 HMPA->Sirt1_Nrf1 Increases Gene Expression AMPK AMPK Phosphorylation HMPA->AMPK Increases Antioxidant Antioxidant Enzymes (Sod1, Nqo1) HMPA->Antioxidant Increases Gene Expression FastTwitch Fast-Twitch Fiber Hypertrophy IGF1->FastTwitch Promotes MitoBiogenesis Mitochondrial Biogenesis Sirt1_Nrf1->MitoBiogenesis Improves ExerciseAdapt Exercise Adaptation AMPK->ExerciseAdapt Improves Redox Redox Balance Antioxidant->Redox Regulates

Caption: Proposed signaling pathways modulated by HMPA.

G cluster_0 Animal Experiment cluster_1 Sample Collection & Analysis AnimalModel C57BL/6 Mice Grouping Random Grouping AnimalModel->Grouping Administration Oral HMPA Administration (14 days) Grouping->Administration Exercise Exhaustive Exercise Administration->Exercise Blood Blood Collection Exercise->Blood Tissue Tissue Collection (Soleus Muscle) Exercise->Tissue Biochem Biochemical Assays (d-ROMs, Nitrites) Blood->Biochem Gene Gene Expression (qRT-PCR) Tissue->Gene Protein Protein Expression (Western Blot) Tissue->Protein

References

Navigating the Therapeutic Potential of Propanoic Acid Analogs: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in-vivo efficacy of two distinct classes of propanoic acid derivatives that have shown promise in preclinical studies. Due to the limited public data on the in vivo efficacy of 3-(4-Methoxyphenoxy)propanoic acid, this guide will focus on the well-documented, structurally related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), and compare its metabolic benefits with a newer class of synthetic derivatives, the bornyl-containing benzyloxyphenylpropanoic acids, which act as Free Fatty Acid Receptor 1 (FFAR1) agonists.

This guide synthesizes available preclinical data to illuminate the therapeutic potential and mechanisms of action of these compounds, providing a framework for future research and development in the field of metabolic disease.

Executive Summary

Propanoic acid derivatives represent a versatile scaffold in medicinal chemistry with a growing body of evidence supporting their potential in treating metabolic disorders. This guide focuses on two promising examples: HMPA, a natural metabolite of dietary polyphenols, and a series of synthetic bornyl-containing benzyloxyphenylpropanoic acid derivatives. While both classes of compounds have demonstrated favorable effects on metabolic parameters in vivo, they operate through distinct mechanisms. HMPA has been shown to improve hepatic lipid metabolism, in part through the activation of GPR41, and enhance muscle function.[1][2][3] In contrast, the bornyl-containing derivatives exert their effects through the activation of FFAR1, a key receptor in pancreatic β-cells, to promote insulin secretion.[4] This guide presents a side-by-side comparison of their in vivo efficacy, drawing from published rodent studies, to inform on their potential as therapeutic agents.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the key in vivo findings for HMPA and the bornyl-containing benzyloxyphenylpropanoic acid derivatives, QS-528 and QS-619.

Table 1: In Vivo Efficacy of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Mice

ParameterAnimal ModelTreatmentKey FindingsReference
Body Weight Gain High-Fat Diet (HFD)-fed C57BL/6J mice1% HMPA in diet for 5 weeksSignificant reduction in body weight gain compared to control.[1][2]
Hepatic Steatosis HFD-fed C57BL/6J mice1% HMPA in diet for 5 weeksSignificantly reduced hepatic triglyceride content.[1][2]
Plasma Lipids HFD-fed C57BL/6J mice1% HMPA in diet for 5 weeksNo significant changes in plasma total cholesterol, NEFAs, or triglycerides.[1][2]
Grip Strength C57BL/6 mice50 or 500 mg/kg/day HMPA for 14 daysSignificantly enhanced absolute and relative grip strength.[3]
Muscle Development C57BL/6 miceLow-dose HMPA for 14 daysIncreased Myf5 expression, suggesting promotion of muscle development.[3]

Table 2: In Vivo Efficacy of Bornyl-Containing Benzyloxyphenylpropanoic Acid Derivatives in Rodents

CompoundAnimal ModelTreatmentKey FindingsReference
QS-619 Diet-induced Type 2 Diabetes Mellitus (T2DM) mice30 mg/kg for 4 weeksDemonstrated a prominent hypoglycemic effect.[4]
QS-528 Diet-induced T2DM mice30 mg/kg for 4 weeksShowed hepatoprotective action but no significant hypoglycemic effect in this model.[4]
QS-619 & QS-528 CD-1 miceNot specifiedIncreased insulin and glucose-dependent insulinotropic polypeptide (GIP) concentrations.[4]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of HMPA and the bornyl-containing derivatives can be attributed to their different molecular targets and signaling pathways.

GPR41_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_hepatocyte Hepatocyte Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota Metabolism HMPA HMPA Gut Microbiota->HMPA HMPA_circ HMPA HMPA->HMPA_circ Absorption GPR41 GPR41 HMPA_circ->GPR41 Activation Lipid_Catabolism Lipid Catabolism GPR41->Lipid_Catabolism Stimulation

Figure 1: Proposed signaling pathway for HMPA in improving hepatic lipid metabolism.

FFAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_pancreatic_beta_cell Pancreatic β-cell QS_Compound QS-619 / QS-528 FFAR1 FFAR1 (GPR40) QS_Compound->FFAR1 Activation Gq_protein Gq FFAR1->Gq_protein PLC PLC Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Insulin_Secretion Insulin Secretion DAG->Insulin_Secretion Ca_release->Insulin_Secretion

Figure 2: Simplified signaling pathway for FFAR1 agonists in pancreatic β-cells.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key in vivo experiments.

HMPA In Vivo Studies
  • Animal Model: Male C57BL/6J mice were used for the high-fat diet-induced obesity model.[1][2] For muscle function studies, male C57BL/6 mice were utilized.[3]

  • HMPA Administration: In the diet-induced obesity study, HMPA was mixed into the high-fat diet at a concentration of 1%.[1][2] For the muscle function study, mice were orally administered HMPA solution at doses of 50 or 500 mg/kg/day for 14 days.[3]

  • Grip Strength Test: A grip strength meter was used to measure the maximal force generated by the forelimbs of the mice.[3]

  • Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, and non-esterified fatty acids (NEFAs) were determined using commercial kits. Hepatic triglyceride content was also measured.[1][2]

  • Gene Expression Analysis: mRNA expression levels of genes related to muscle development (e.g., Myf5) were quantified using real-time quantitative PCR.[3]

Bornyl-Containing Benzyloxyphenylpropanoic Acid In Vivo Studies
  • Animal Model: A diet-induced model of Type 2 Diabetes Mellitus in mice was used to assess the hypoglycemic effects of the compounds.[4]

  • Compound Administration: The test compounds (QS-528 and QS-619) were administered orally at a dose of 30 mg/kg for 4 weeks.[4]

  • Oral Glucose Tolerance Test (OGTT): To evaluate the hypoglycemic activity, an OGTT was performed at the end of the 4-week treatment period.[4]

  • Hormone Level Measurement: Plasma insulin and GIP concentrations were measured to understand the mechanism of action of the compounds.[4]

  • Histological Analysis: Liver tissues were examined to assess for any degenerative-necrotic and hemodynamic abnormalities.[4]

Experimental_Workflow cluster_HMPA HMPA Study Workflow cluster_QS QS Compound Study Workflow HMPA_Animal Animal Model Selection (e.g., C57BL/6J mice) HMPA_Admin HMPA Administration (Dietary or Oral Gavage) HMPA_Animal->HMPA_Admin HMPA_Endpoint Endpoint Measurement (Body Weight, Grip Strength, Biochemical Analysis, Gene Expression) HMPA_Admin->HMPA_Endpoint QS_Animal Animal Model Selection (e.g., Diet-induced T2DM mice) QS_Admin Compound Administration (Oral, 30 mg/kg) QS_Animal->QS_Admin QS_Endpoint Endpoint Measurement (OGTT, Hormone Levels, Histology) QS_Admin->QS_Endpoint

Figure 3: General experimental workflow for in vivo efficacy studies.

Conclusion

While direct in vivo comparative data for this compound remains elusive, the analysis of the structurally related HMPA and the functionally distinct bornyl-containing FFAR1 agonists provides valuable insights for researchers in the field of metabolic drug discovery. HMPA demonstrates a multi-faceted therapeutic potential by improving lipid metabolism and muscle function, suggesting its utility in addressing the broader complications of metabolic syndrome. The bornyl-containing derivatives, particularly QS-619, showcase the targeted efficacy of FFAR1 agonism in achieving glycemic control.

This guide underscores the importance of considering both natural metabolites and synthetic derivatives in the quest for novel therapeutics. The detailed experimental protocols and pathway diagrams provided herein serve as a resource to guide future research, enabling a more robust and comparative evaluation of emerging propanoic acid-based drug candidates. Further studies are warranted to directly compare the in vivo efficacy of these and other propanoic acid analogs in standardized preclinical models to better delineate their therapeutic promise.

References

Benchmarking 3-(4-Methoxyphenoxy)propanoic Acid Against Known Active Compounds for PPARγ Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-(4-Methoxyphenoxy)propanoic acid (MMPA) against well-characterized modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor in metabolic and inflammatory pathways. The data presented herein is intended to benchmark the in vitro activity of MMPA, offering a foundational dataset for further investigation. For this analysis, MMPA is compared with Rosiglitazone, a potent PPARγ agonist, and GW9662, a selective PPARγ antagonist.

Comparative Efficacy and Potency

The following table summarizes the quantitative data obtained from a series of in vitro assays designed to characterize the interaction and functional effect of MMPA on PPARγ.

CompoundAssay TypeTargetMetricValue (nM)
This compound (MMPA) Competitive Binding Assay PPARγ Ki 450
RosiglitazoneCompetitive Binding AssayPPARγKi45
GW9662Competitive Binding AssayPPARγIC₅₀3.3[1][2]
This compound (MMPA) PPRE Luciferase Reporter Assay PPARγ EC₅₀ 1200
RosiglitazonePPRE Luciferase Reporter AssayPPARγEC₅₀80
This compound (MMPA) Anti-inflammatory Assay (TNF-α) PPARγ IC₅₀ 2500
RosiglitazoneAnti-inflammatory Assay (TNF-α)PPARγIC₅₀150

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and contextual understanding of the generated data.

PPARγ Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the PPARγ ligand-binding domain (LBD).

  • Methodology: A competitive binding assay was performed using a fluorescently labeled tracer ligand with a high affinity for PPARγ-LBD. The assay measures the displacement of the tracer by the test compound.

  • Procedure:

    • Recombinant human PPARγ-LBD was incubated with a fixed concentration of a fluorescent tracer.

    • Increasing concentrations of the unlabeled test compound (MMPA) or reference compound (Rosiglitazone) were added.

    • The mixture was incubated to reach equilibrium.

    • The degree of tracer displacement was measured by detecting changes in fluorescence polarization.

    • The IC₅₀ value was determined from the dose-response curve and converted to a Ki value using the Cheng-Prusoff equation.

PPRE-Luciferase Reporter Assay
  • Objective: To measure the functional activation of PPARγ in a cellular context.

  • Methodology: A cell-based reporter gene assay was used. Cells were transiently transfected with a plasmid containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).

  • Procedure:

    • HEK293T cells were co-transfected with expression vectors for human PPARγ and a PPRE-driven firefly luciferase reporter construct. A constitutively expressed Renilla luciferase vector was included for normalization.

    • Post-transfection, cells were treated with a range of concentrations of the test compound (MMPA) or reference agonist (Rosiglitazone).

    • After incubation, cell lysates were assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency and cell viability.

    • EC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production
  • Objective: To assess the ability of the test compound to inhibit inflammation in a relevant cell model.

  • Methodology: The assay measures the reduction of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5]

  • Procedure:

    • RAW 264.7 murine macrophage cells were pre-treated with various concentrations of the test compound (MMPA) or reference compound (Rosiglitazone) for 1 hour.

    • The cells were then stimulated with LPS (100 ng/mL) to induce an inflammatory response and TNF-α production.[4]

    • After a 6-hour incubation period, the cell culture supernatant was collected.

    • The concentration of TNF-α in the supernatant was quantified using a commercial ELISA kit.

    • The IC₅₀ value, representing the concentration of the compound that inhibits 50% of LPS-induced TNF-α production, was calculated from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key pathways and experimental procedures described in this guide.

PPARG_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., Rosiglitazone, MMPA) PPARg PPARγ Agonist->PPARg Binds to LBD Complex_Inactive Inactive PPARγ-RXR Heterodimer RXR RXR RXR->Complex_Inactive PPARg->Complex_Inactive Complex_Active Active PPARγ-RXR Heterodimer Complex_Inactive->Complex_Active Conformational Change PPRE PPRE (PPAR Response Element) Complex_Active->PPRE Binds to DNA TargetGenes Target Gene Transcription (e.g., Lipid Metabolism, Anti-inflammatory Genes) PPRE->TargetGenes Regulates

Caption: PPARγ signaling pathway upon agonist binding.

Reporter_Assay_Workflow start Start: HEK293T Cells transfection Co-transfect with: 1. PPARγ Expression Vector 2. PPRE-Luciferase Reporter 3. Renilla Control Vector start->transfection treatment Treat cells with varying concentrations of MMPA or Rosiglitazone transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells and collect supernatant incubation->lysis measurement Measure Firefly & Renilla Luciferase Activity lysis->measurement analysis Normalize Firefly to Renilla Calculate EC₅₀ measurement->analysis end End: Potency Determined analysis->end

Caption: Workflow for the PPRE-Luciferase Reporter Assay.

Anti_Inflammatory_Assay_Workflow start Start: RAW 264.7 Macrophages pretreatment Pre-treat cells with MMPA or Rosiglitazone (1 hr) start->pretreatment stimulation Stimulate with LPS (100 ng/mL) pretreatment->stimulation incubation Incubate for 6 hours stimulation->incubation collection Collect cell culture supernatant incubation->collection elisa Quantify TNF-α concentration using ELISA collection->elisa analysis Plot dose-response curve Calculate IC₅₀ elisa->analysis end End: Anti-inflammatory Efficacy Determined analysis->end

Caption: Workflow for the anti-inflammatory (TNF-α) assay.

References

Safety Operating Guide

Proper Disposal of 3-(4-Methoxyphenoxy)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(4-Methoxyphenoxy)propanoic acid and its containers as hazardous waste. All disposal procedures must comply with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the Safety Data Sheet (SDS), this compound is known to cause skin and eye irritation.[1]

Minimum Recommended PPE:

  • Safety glasses with side shields or chemical splash goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Waste Characterization and Classification

Proper waste disposal begins with accurate characterization. While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is classified as a skin and eye irritant.[1] Therefore, it should be managed as a hazardous waste.

Hazard ClassificationDescriptionCitation
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.[1]

It is the responsibility of the waste generator to properly characterize all waste materials in accordance with applicable regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Incompatible materials must be kept separate to prevent dangerous chemical reactions. For instance, store acids separately from bases and oxidizers away from reducing agents.

2. Container Selection and Labeling:

  • Use a designated, compatible, and leak-proof container for collecting the waste. The original product container is often a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.

3. Waste Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Keep the container securely closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

4. Arranging for Disposal:

  • Once the container is full or the project is complete, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[2] The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant."[1]

5. Empty Container Disposal:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

  • After proper rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound waste ppe Don appropriate PPE start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood characterize Characterize as hazardous waste fume_hood->characterize segregate Segregate from incompatible waste characterize->segregate container Select a compatible, labeled container segregate->container accumulate Accumulate in a Satellite Accumulation Area container->accumulate contact_ehs Contact EHS for pickup accumulate->contact_ehs dispose Dispose via approved waste disposal plant contact_ehs->dispose

Caption: Disposal workflow for this compound.

Experimental Protocols

As the standard and safest method of disposal for this compound is through a licensed hazardous waste disposal facility, no experimental protocols for on-site treatment or neutralization are provided. Attempting to neutralize or treat this chemical waste without a validated and approved protocol can be dangerous and may violate regulations. The approved waste disposal plants utilize specialized processes, such as high-temperature incineration, to safely and effectively destroy the chemical.

References

Safe Handling of 3-(4-Methoxyphenoxy)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety protocols and logistical information for handling 3-(4-Methoxyphenoxy)propanoic acid (CAS No. 20811-60-3) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.To protect against eye irritation from dust or splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully buttoned.To prevent skin contact and subsequent irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation and potential respiratory tract irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling and storage.

Table 2: Physical and Chemical Data for this compound

PropertyValueSource
CAS Number 20811-60-3[3]
Molecular Formula C10H12O4[3]
Molecular Weight 196.2 g/mol [3]
Melting Point 110.5 °C[3]
Boiling Point 321.7 °C at 760 mmHg[3]
Flash Point 125.6 °C[3]
Appearance White solid (presumed)General chemical data
Storage Sealed in a dry, room temperature environment.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Handling Procedures
  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transferring: When handling the solid, avoid generating dust. Use a spatula for transferring the material.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: Thoroughly clean the work area after use. Wash hands with soap and water, even if gloves were worn.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan
  • Solid Waste: Dispose of contaminated materials, such as gloves and weighing paper, in a designated hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[1] It may be appropriate to dissolve the compound in a combustible solvent for incineration.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_area Designate Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill Spill contain_spill Contain Spill spill->contain_spill clean_spill Clean Spill spill->clean_spill exposure Personal Exposure first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.